Methyl isoquinoline-3-carboxylate
Description
Significance of Isoquinoline (B145761) Core Structures in Medicinal and Synthetic Chemistry
The isoquinoline framework, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in medicinal chemistry and drug development. rsc.orgnih.gov This structural motif is embedded in a vast number of natural alkaloids found in plants, such as morphine, codeine, papaverine, and berberine, which are known for their potent pharmacological activities. amerigoscientific.comthieme-connect.denih.gov The presence of the isoquinoline nucleus in these natural products highlights its therapeutic potential. amerigoscientific.com
Derivatives of isoquinoline exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, analgesic, antimicrobial, and antihypertensive properties. researchgate.netnih.govnih.gov Consequently, the isoquinoline ring is frequently used as a foundational structure in drug design to develop new therapeutic agents for a wide range of diseases, from cancer and infections to cardiovascular and neurological disorders. nih.govresearchgate.net The structural diversity and therapeutic importance of isoquinoline-based molecules make them a compelling and challenging target for synthetic organic chemists, who continuously seek efficient methods for their construction and functionalization. rsc.orgnih.gov
Historical Context of Isoquinoline-3-Carboxylates in Academic Inquiry
The parent compound, isoquinoline, was first isolated from coal tar in 1885. thieme-connect.de Its structure was established through oxidation experiments that yielded both phthalic acid and pyridine-3,4-dicarboxylic acid, distinguishing it from its isomer, quinoline (B57606). thieme-connect.de The discovery of isoquinoline scaffolds in numerous biologically active alkaloids, such as emetine (B1671215) and morphine, spurred significant academic interest in this class of compounds. thieme-connect.denih.gov
The development of classical synthetic methodologies like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions provided foundational routes to the isoquinoline core. researchgate.net These methods enabled chemists to access a variety of substituted isoquinolines, including esters like isoquinoline-3-carboxylates. Early academic inquiry focused on the synthesis and characterization of these derivatives. For example, the dehydrogenation of the corresponding tetrahydroisoquinoline ester, ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, using a palladium-on-carbon catalyst was established as a method to produce the aromatic isoquinoline carboxylate. thieme-connect.de These foundational studies paved the way for the use of isoquinoline-3-carboxylates as versatile intermediates in more complex synthetic endeavors.
Overview of Research Directions for Methyl Isoquinoline-3-Carboxylate
Current research on this compound and its close derivatives primarily focuses on its application as a key intermediate in the synthesis of more complex, biologically active molecules. One documented application is its use in the preparation of 3-acetylisoquinoline, demonstrating its utility as a starting material for further functionalization. sigmaaldrich.comchemicalbook.com
The broader class of isoquinoline-3-carboxylic acids and their esters are significant in medicinal chemistry research. For instance, molecules containing the isoquinoline-3-carboxylic acid pharmacophore have been synthesized and investigated as novel anti-tumor agents. nih.gov In one study, a compound comprising two isoquinoline-3-carboxylic acid units linked to a benzoic acid core showed high therapeutic efficacy and low systemic toxicity in preclinical models, suggesting this scaffold is a promising lead for cancer drug development. nih.gov
Furthermore, derivatives of this compound are crucial building blocks for targeted therapies. The related compound, 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate, serves as a key intermediate in the synthesis of Roxadustat, a drug used to treat anemia in chronic kidney disease. google.com Research has also explored the synthesis of 3,4-dihydroisoquinoline-3-carboxylic acid derivatives, which have shown potential as free-radical scavenging agents and enzyme inhibitors. mdpi.com These research avenues underscore the compound's role as a versatile platform for creating novel compounds with significant therapeutic potential.
Properties of this compound
Compound Names Mentioned
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl isoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCGBIZQNMVMPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352385 | |
| Record name | methyl isoquinoline-3-carboxylate | |
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Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27104-73-0 | |
| Record name | Methyl 3-isoquinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27104-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl 3-isoquinolinecarboxylate | |
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| Record name | methyl isoquinoline-3-carboxylate | |
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| Record name | Methyl 3-isoquinolinecarboxylate | |
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| Record name | METHYL 3-ISOQUINOLINECARBOXYLATE | |
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Synthetic Methodologies and Chemical Transformations of Methyl Isoquinoline 3 Carboxylate
Established Synthetic Routes to Methyl Isoquinoline-3-Carboxylate and its Precursors
The synthesis of the isoquinoline (B145761) framework, the core of this compound, has been approached through various established methods, ranging from multi-step sequences to more streamlined one-pot strategies.
One-Pot Synthetic Strategies
To improve efficiency, one-pot synthetic strategies have been developed. These methods combine multiple reaction steps into a single operational sequence without the isolation of intermediates, saving time and resources. For example, a three-component, one-pot synthesis has been developed that involves the palladium-catalyzed coupling of an enolate with an ortho-functionalized aryl halide, followed by cyclization with a source of ammonia (B1221849) to form the isoquinoline ring. rsc.org This approach is highly regioselective and tolerates a wide range of substituents. rsc.org Another one-pot method allows for the synthesis of C4-substituted isoquinolines by combining a methyl ketone, an aryl bromide, an electrophile, and ammonium (B1175870) chloride in a four-component, three-step sequence. nih.gov These strategies offer a more direct and efficient route to substituted isoquinolines.
Advanced Catalytic Approaches in Isoquinoline-3-Carboxylate Synthesis
Modern synthetic chemistry has increasingly relied on advanced catalytic methods to construct complex molecules like this compound with high efficiency and selectivity. Palladium-catalyzed reactions have been particularly prominent in this area.
Palladium-Catalyzed Reactions
Palladium catalysts are versatile tools for forming carbon-carbon and carbon-heteroatom bonds, which are crucial for constructing the isoquinoline skeleton. rsc.orgorganic-chemistry.org These reactions often proceed under mild conditions and exhibit high functional group tolerance.
The intramolecular Heck reaction is a powerful method for synthesizing isoquinoline scaffolds. nih.gov This reaction involves the palladium-catalyzed coupling of a vinyl or aryl halide with an alkene. In the context of isoquinoline synthesis, an appropriately substituted precursor can undergo an intramolecular cyclization via a Heck-type reaction to form the heterocyclic ring system. nih.gov For example, a concise synthesis of the isoquinoline scaffold has been achieved using a combination of the Ugi four-component reaction and a subsequent intramolecular Heck reaction. nih.gov
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. youtube.comyoutube.comlibretexts.org This reaction is catalyzed by a palladium(0) complex and is known for its mild reaction conditions and high functional group tolerance. youtube.comlibretexts.org
In the synthesis of isoquinoline derivatives, the Suzuki coupling can be employed to introduce aryl or other substituents onto the isoquinoline core. The general mechanism involves three key steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.comlibretexts.org This methodology has been instrumental in creating a diverse range of substituted isoquinolines for various applications. acs.org
| Suzuki Cross-Coupling | Pd-catalyzed C-C bond formation with organoborons. | High functional group tolerance, mild conditions. | Requires synthesis of organoboron reagents. |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate |
| 3-Methylisoquinoline |
| Benzylamine |
| 1,1-Dimethoxypropan-2-one |
| Chlorosulfonic acid |
Metal-Mediated Cyclization Reactions
The construction of the isoquinoline core often involves metal-mediated or catalyzed reactions, which facilitate the necessary bond formations. While direct metal-mediated cyclization to form this compound itself is not extensively detailed in the provided context, the synthesis of the broader isoquinoline framework frequently relies on such methods. For instance, rhodium(III)-catalyzed [4+2] annulation of benzamides with internal alkynes provides a pathway to functionalized isoquinolone derivatives, which can be precursors to isoquinolines. nih.gov Similarly, rhodium-catalyzed oxidative coupling of aryl aldimines with internal alkynes yields 3,4-disubstituted isoquinolines. acs.org These examples highlight the power of transition metals like rhodium in constructing the isoquinoline skeleton, a strategy that can be adapted for the synthesis of specific derivatives like the methyl ester at the 3-position.
Ferrous Ion Catalysis in Isoquinoline Derivative Preparation
Iron, being an earth-abundant and less toxic metal, has emerged as a valuable catalyst in organic synthesis. Iron catalysts have been effectively used for the hydrogenation of (iso)quinolines. rsc.orgnih.gov Specifically, N-doped carbon modified iron-based catalysts, prepared from iron(II) acetate (B1210297), have demonstrated high activity in the controlled hydrogenation of N-heteroarenes. rsc.orgnih.gov These catalysts are robust, recyclable, and stable in air and moisture. nih.gov Furthermore, iron-based pincer complexes have been employed in the sustainable synthesis of polysubstituted quinolines from 2-aminobenzyl alcohol and secondary alcohols. rsc.org Chiral iron catalysts have also been developed for asymmetric oxidation reactions, indicating the versatility of iron in mediating various transformations of isoquinoline and its derivatives. acs.org
Regioselective Synthesis of Isoquinoline-3-Carboxylates
Achieving regioselectivity is a key challenge in the synthesis of substituted isoquinolines. For isoquinoline-3-carboxylates, several methods have been developed to ensure the carboxylate group is introduced specifically at the C-3 position. One approach involves the Larock isoquinoline synthesis, which converts 2-ethynylbenzaldehydes into isoquinolines. acs.org Another strategy is the regioselective decarboxylative arylation of 1- and 3-carboxy isoquinoline N-oxides, which proceeds selectively at the site of the carboxylic acid function. nih.gov This highlights that the starting material's functionalization dictates the final product's regiochemistry. The synthesis of ethyl 7-hydroxy-6-methoxy-1-methylisoquinoline-3-carboxylate, a key intermediate for the antitumor antibiotic CC-1065, further underscores the importance of regioselective methods. rsc.org
Derivatization and Functionalization Strategies Involving this compound
This compound is a valuable starting material for the synthesis of other functionalized isoquinoline derivatives due to the reactivity of the ester group.
Preparation of 3-Acetylisoquinoline
The methyl ester group of this compound can be readily transformed into other functional groups. One such transformation is its conversion to 3-acetylisoquinoline. sigmaaldrich.com This typically involves reaction with a methyl organometallic reagent, such as methylmagnesium bromide (a Grignard reagent), or by other methods that can convert an ester to a methyl ketone. This derivatization provides a key building block for more complex structures.
Synthesis of Isoquinoline-Based Oxadiazole Derivatives
This compound serves as a precursor for the synthesis of isoquinoline-based oxadiazole derivatives. The synthesis begins with the conversion of the methyl ester to isoquinoline-3-carbohydrazide (B1506138) by reacting it with hydrazine (B178648) hydrate (B1144303). researchgate.net This carbohydrazide (B1668358) is then reacted with a formyl-bearing compound to form a hydrazone, which is subsequently cyclized to the 1,3,4-oxadiazole (B1194373) ring. researchgate.net A series of these derivatives have been synthesized and evaluated for their potential as inhibitors of thymidine (B127349) phosphorylase. researchgate.netnih.gov
Utilization as an Intermediate for Complex Isoquinoline Analogues
The utility of this compound extends to its role as an intermediate in the synthesis of a wide array of complex isoquinoline analogues. Its ester functionality allows for various chemical modifications. For instance, it has been used in the preparation of intermediates for the synthesis of natural products and pharmaceutical lead compounds. rsc.orgnih.gov The isoquinoline-3-carboxy functional group is a key feature in the development of new therapeutic agents. researchgate.netnih.gov The ability to derivatize this compound makes it a cornerstone in the construction of diverse molecular architectures with potential biological activities. sigmaaldrich.com
Esterification and Transesterification Reactions
The ester functional group in this compound is a key site for chemical modification, allowing for the synthesis of a diverse range of derivatives. Esterification and transesterification are fundamental reactions for altering this moiety.
Esterification: This process typically involves the reaction of a carboxylic acid with an alcohol to form an ester. In the context of the isoquinoline-3-carboxylate scaffold, the synthesis of the methyl ester itself is a primary example of esterification. A common laboratory method involves converting isoquinoline-3-carboxylic acid to its more reactive acid chloride derivative using a reagent like thionyl chloride. The subsequent reaction of this acid chloride with methyl alcohol readily yields this compound datapdf.com. This two-step sequence is highly effective for preparing various alkyl esters of isoquinolinecarboxylic acids datapdf.com.
Transesterification: This reaction involves the conversion of one ester into another by exchanging the alkoxy group. It is a crucial transformation for diversifying the ester functionality of the isoquinoline core, for instance, in the synthesis of isoquinoline alkaloid derivatives like hendersine B ethyl ester rsc.org. Transesterification can be catalyzed by either acids or bases masterorganicchemistry.com.
Under basic conditions, a nucleophilic alkoxide (e.g., sodium ethoxide) attacks the carbonyl carbon of the methyl ester. This forms a tetrahedral intermediate which then collapses, eliminating a methoxide (B1231860) ion and yielding the new ester (e.g., ethyl isoquinoline-3-carboxylate) masterorganicchemistry.com. To drive the equilibrium towards the desired product, the alcohol corresponding to the incoming alkoxide (e.g., ethanol) is often used as the solvent in large excess masterorganicchemistry.com.
Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon. The new alcohol then acts as a nucleophile, attacking the carbonyl to form a tetrahedral intermediate. After a series of proton transfer steps, methanol (B129727) is eliminated, and the new ester is formed masterorganicchemistry.com.
A variety of catalysts can be employed for transesterification, including various metal compounds and N-heterocyclic carbenes, which can facilitate the reaction under mild conditions organic-chemistry.org. The production of biodiesel through the transesterification of triglycerides with methanol is a large-scale industrial application of this reaction core.ac.uk.
The table below outlines a representative transesterification reaction.
| Starting Material | Reagent/Catalyst | Solvent | Product | Reaction Type |
|---|---|---|---|---|
| This compound | Sodium Ethoxide (catalytic) | Ethanol (excess) | Ethyl isoquinoline-3-carboxylate | Base-Catalyzed Transesterification |
| This compound | Sulfuric Acid (catalytic) | Propanol (excess) | Propyl isoquinoline-3-carboxylate | Acid-Catalyzed Transesterification |
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, which advocate for the development of more environmentally benign chemical processes, recent research has focused on cleaner synthetic routes for heterocyclic compounds like quinolines and isoquinolines. These approaches often involve the use of multicomponent reactions (MCRs) and alternative energy sources to reduce waste, energy consumption, and the use of hazardous materials researchgate.net.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry tool, significantly accelerating reaction rates and often improving product yields compared to conventional heating methods nih.gov. The uniform heating provided by microwave irradiation can lead to cleaner reactions with fewer byproducts mdpi.com.
This technology has been successfully applied to the synthesis of various quinoline (B57606) and isoquinoline carboxylates, which are structurally related to this compound. For example, a one-pot, three-component reaction to produce dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline fragment has been efficiently carried out using microwave irradiation acs.org. This method avoids the need for a catalyst and proceeds rapidly in a solvent like DMF acs.org.
Similarly, the synthesis of pyrano[3,2-c]quinoline-3-carboxylates has been achieved using microwave assistance, highlighting its utility in creating complex, fused heterocyclic systems containing the desired carboxylate functionality rsc.org. Research has shown that for the synthesis of certain quinoline derivatives, microwave irradiation can be 11–19% more efficient than conventional heating and can double the yield for some substituted products nih.gov.
The table below summarizes findings from studies on microwave-assisted synthesis of related heterocyclic carboxylates, demonstrating the advantages of this green approach.
| Product Type | Reaction Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Quinolin-4-ylmethoxychromen-4-ones | YbCl3 catalyst, solvent-free, 100 °C | 4 min | 80-95% | nih.gov |
| Quinoline-based Dihydropyridopyrimidines | Catalyst-free, DMF, 125-135 °C | 8-20 min | Good | acs.org |
| Pyrano[3,2-c]quinoline-3-carboxylates | Microwave-assisted method | Not specified | Not specified | rsc.org |
These examples underscore the potential for applying microwave-assisted techniques to the direct synthesis of this compound and its analogs, offering a faster, more efficient, and environmentally friendlier alternative to traditional synthetic protocols.
Reaction Mechanisms and Mechanistic Investigations of Methyl Isoquinoline 3 Carboxylate
Gas-Phase Reaction Mechanisms and Dissociation Pathways
Mass spectrometry-based techniques are powerful tools for probing the intrinsic properties of molecules in the gas phase, free from solvent effects. Studies on substituted isoquinolines, including esters of isoquinoline-3-carboxylic acid, have elucidated their characteristic fragmentation patterns upon energetic activation.
Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique used to induce the fragmentation of selected ions. In studies of compounds structurally related to methyl isoquinoline-3-carboxylate, such as 1-chloro-4-hydroxy-isoquinoline-3-carboxylic acid methyl ester, specific and predictable dissociation pathways have been observed. nih.govacs.orgdshs-koeln.de Upon collisional activation, a notable fragmentation pathway for the protonated methyl ester is the elimination of a neutral methylene (B1212753) group (CH₂), corresponding to a mass loss of 14 u. nih.govacs.orgdshs-koeln.de
This process is characteristic of methyl esters under CID conditions and provides evidence for the presence and location of the ester functionality. The fragmentation of the parent compound, [(1-chloro-4-hydroxy-isoquinoline-3-carbonyl)-amino]-acetic acid, first yields a methyleneamide cation, which then dissociates further. nih.gov This subsequent dissociation involves a complex rearrangement, resulting in the nominal elimination of 11 u, which is explained by the loss of hydrogen cyanide (HCN) and a concurrent addition of an oxygen atom to form the protonated carboxylic acid. nih.govacs.org The stability of this resulting carboxylic acid structure in the gas phase highlights a favored fragmentation channel for this class of compounds. nih.gov
Table 1: Characteristic Gas-Phase Fragmentation of a Substituted Isoquinoline-3-Carboxylate Methyl Ester Derivative
| Precursor Ion | Activation Method | Key Fragment Ion | Neutral Loss (u) | Inferred Loss |
| Protonated 1-chloro-4-hydroxy-isoquinoline-3-carboxylic acid methyl ester | CID | [M+H - 14]⁺ | 14 | Methylene (CH₂) |
| Protonated 1-chloro-4-hydroxy-isoquinoline-3-carboxylic acid | CID | [M+H - 18]⁺ | 18 | Water (H₂O) |
| Protonated [(1-chloro-4-hydroxy-isoquinoline-3-carbonyl)-amino]-acetic acid | CID | 1-chloro-4-hydroxy-isoquinoline-3-carboxylic acid methyleneamide cation | 43 | C₂H₃NO |
Data synthesized from findings on structurally similar isoquinoline (B145761) derivatives. nih.govacs.org
Isotopic labeling is a definitive method for tracing the pathways of atoms through chemical reactions and fragmentation processes. In the context of mass spectrometry, hydrogen/deuterium (H/D) exchange experiments are particularly useful. nih.govchemrxiv.org Evidence for complex gas-phase reaction mechanisms, such as the unexpected addition of oxygen observed during the CID of related isoquinoline-3-carboxamides, has been substantiated using H/D exchange experiments and high-resolution mass spectrometry. nih.govacs.org
For instance, experiments involving the re-addition of H₂O to a fragment ion confirmed a proposed structure. nih.govacs.org In broader applications, isotopic labeling with ¹³C or ¹⁴C is crucial for elucidating metabolic pathways and reaction kinetics. nih.govresearchgate.netscbt.com For carboxylic acids, labeling the carboxyl group with ¹³C can be achieved through catalytic carboxylation/decarboxylation platforms, allowing for precise tracking of this functional group in mechanistic studies. While specific isotopic labeling studies focusing solely on the gas-phase dissociation of this compound are not extensively documented, the principles are well-established. Such experiments would involve synthesizing an isotopically labeled version (e.g., with a ¹³C-carbonyl or a -OCD₃ methyl group) and analyzing its fragmentation to confirm the movement of atoms and propose unambiguous fragmentation mechanisms.
Solution-Phase Reaction Mechanisms
The reactivity of this compound in solution is governed by the electronic properties of the isoquinoline ring system, which is influenced by the electron-withdrawing nature of the ester group at the C-3 position.
The isoquinoline nucleus is an electron-deficient heteroaromatic system, making it susceptible to nucleophilic attack. Reactions typically occur fastest at the C-1 position. iust.ac.ir However, the reactivity at different positions is modulated by the substituents present. A halogen at the C-1 position of isoquinoline is highly susceptible to nucleophilic displacement. iust.ac.ir In contrast, 3-haloisoquinolines are generally less reactive towards nucleophiles. iust.ac.ir
An interesting mechanism that can occur with less reactive halo-heterocycles is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. For example, the reaction of 3-bromoisoquinoline (B184082) with sodium amide proceeds via ANRORC to yield 3-aminoisoquinoline, where the exocyclic nitrogen atom originates from the nucleophile after a ring-opening and closure sequence. iust.ac.ir The presence of the electron-withdrawing methyl carboxylate group at C-3 would further deactivate the ring towards standard nucleophilic aromatic substitution but could influence other reaction pathways. For instance, nucleophilic addition to the carbonyl carbon of the ester group can lead to hydrolysis or transesterification reactions under appropriate acidic or basic conditions.
The synthesis of the isoquinoline core is a critical step in producing this compound. Several classical and modern cyclization methods are employed, each with a distinct mechanism.
Bischler-Napieralski Reaction: This reaction involves the acid-catalyzed cyclodehydration of a β-phenylethylamide. pharmaguideline.comnumberanalytics.com A dehydrating agent like phosphorus oxychloride or phosphorus pentoxide is used to form a 3,4-dihydroisoquinoline (B110456) intermediate, which is subsequently aromatized via oxidation to yield the isoquinoline. pharmaguideline.comwikipedia.org
Pictet-Spengler Reaction: This method involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. pharmaguideline.comnumberanalytics.com This reaction typically yields a 1,2,3,4-tetrahydroisoquinoline, which requires a subsequent dehydrogenation step to form the aromatic isoquinoline ring. numberanalytics.comwikipedia.org The presence of electron-donating groups on the phenyl ring facilitates the cyclization under milder conditions. pharmaguideline.com
Pomeranz-Fritsch Reaction: This synthesis uses a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal, which react in a strong acid medium to form the isoquinoline directly. numberanalytics.comwikipedia.org
Modern Catalytic Methods: More recent methods involve transition-metal-catalyzed intramolecular cyclizations. For example, copper(I)-catalyzed cyclization of (E)-2-alkynylaryl oxime derivatives provides an efficient route to isoquinolines and their N-oxides in water. rsc.org Another approach involves the silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides. organic-chemistry.org A proposed mechanism for some electrophile-induced cyclizations involves a 6-endo-dig closure of a 2-alkynylbenzaldoxime to form an isoquinoline-N-oxide intermediate, which can then be deoxygenated. thieme-connect.de
Table 2: Overview of Key Isoquinoline Cyclization Reactions
| Reaction Name | Key Reactants | Typical Conditions | Primary Product |
| Bischler-Napieralski | β-Phenylethylamide, Acylating Agent | Lewis Acid (e.g., POCl₃), Heat | 3,4-Dihydroisoquinoline |
| Pictet-Spengler | β-Phenylethylamine, Aldehyde/Ketone | Acid Catalyst | 1,2,3,4-Tetrahydroisoquinoline |
| Pomeranz-Fritsch | Benzaldehyde, Aminoacetoaldehyde Acetal | Strong Acid (e.g., H₂SO₄) | Isoquinoline |
| Copper-Catalyzed Cyclization | 2-Alkynylaryl Oxime Derivative | Cu(I) Catalyst, Water | Isoquinoline or Isoquinoline N-oxide |
Conformational Dynamics and Rotamer Interconversion
Conformational dynamics in molecules like this compound involve the rotation around single bonds, leading to different spatial arrangements known as conformers or rotamers. The key rotational dynamic to consider is the interconversion between rotamers arising from rotation around the C3-C(O) single bond.
This rotation is subject to a degree of restriction due to potential steric hindrance between the carbonyl oxygen and the hydrogen atom at the C-4 position of the isoquinoline ring, as well as electronic interactions between the ester group and the aromatic system. This can lead to the existence of distinct, interconvertible rotamers. The two principal planar conformers would be the syn-periplanar (ester carbonyl group pointing towards the ring nitrogen) and anti-periplanar (ester carbonyl group pointing away from the ring nitrogen) forms.
Studies on related systems, such as prodigiosin (B1679158) derivatives, have shown that rotamer interconversion around C-C bonds joining heterocyclic rings can be observed and quantified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and dynamic chromatography. nih.gov The rate of interconversion and the equilibrium between conformers can be influenced by factors like solvent, temperature, and pH, especially if protonation of the heterocyclic nitrogen occurs. nih.gov For this compound, computational modeling could predict the energy barrier to rotation and the relative stability of the conformers. While specific experimental studies on the rotameric equilibrium of this compound are not widely reported, the principles derived from studies of other substituted aromatic esters and bi-aryl systems are applicable. nih.govnih.gov
Dynamic NMR Spectroscopic Analysis
Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study the rates and thermodynamics of conformational exchange processes that occur on the NMR timescale. libretexts.org In the case of this compound, the primary dynamic process of interest is the restricted rotation around the C3-C(O) bond. This restricted rotation gives rise to the existence of two planar conformers, or rotamers: the syn-conformer, where the carbonyl oxygen and the nitrogen of the isoquinoline ring are on the same side of the C3-C(O) bond, and the anti-conformer, where they are on opposite sides.
At low temperatures, the rate of interconversion between these two conformers is slow on the NMR timescale. Consequently, distinct signals for the protons and carbons of each conformer would be observable in the ¹H and ¹³C NMR spectra. As the temperature is increased, the rate of rotation around the C3-C(O) bond increases. This leads to a characteristic series of changes in the NMR spectrum:
Broadening: The distinct signals for the two conformers begin to broaden as the rate of exchange becomes comparable to the difference in their resonance frequencies.
Coalescence: At a specific temperature, known as the coalescence temperature (T_c), the two separate signals merge into a single, broad peak.
Sharpening: As the temperature is further increased, the rate of interconversion becomes very fast on the NMR timescale, and the broad signal sharpens to a time-averaged signal at a chemical shift that is the weighted average of the chemical shifts of the two individual conformers.
The rate constant (k) for the conformational exchange at the coalescence temperature can be determined using the Eyring equation. This, in turn, allows for the calculation of the free energy of activation (ΔG‡) for the rotational barrier, which is a measure of the energy required to interconvert between the two conformers. While specific experimental data for this compound is not available in the cited literature, studies on analogous aromatic esters with hindered rotation have reported rotational barriers in the range of 8-20 kcal/mol. core.ac.uk
An illustrative dataset that could be obtained from a DNMR study of this compound is presented below. The hypothetical chemical shifts for a proton near the ester group (e.g., H-4) in the two conformers are given, along with the parameters that would be determined from a temperature-dependent study.
Table 1: Hypothetical ¹H-NMR Data for Conformational Analysis of this compound
| Parameter | Value |
| Chemical Shift of H-4 (syn-conformer) | 8.15 ppm |
| Chemical Shift of H-4 (anti-conformer) | 8.05 ppm |
| Coalescence Temperature (T_c) | 298 K (25 °C) |
| Rate Constant at T_c (k) | 22 s⁻¹ |
| Free Energy of Activation (ΔG‡) | ~15 kcal/mol |
Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DNMR experiments.
Theoretical Validation of Conformational Exchange
Theoretical calculations, particularly using methods like Density Functional Theory (DFT), are invaluable for complementing experimental DNMR studies and providing a deeper understanding of the conformational landscape. nih.govnih.gov For this compound, theoretical calculations can be employed to model the rotational pathway around the C3-C(O) bond.
The process involves calculating the potential energy of the molecule as a function of the dihedral angle between the isoquinoline ring and the ester group. This generates a potential energy surface that reveals the stable conformations and the transition states connecting them.
The expected results from such a theoretical study would be:
Identification of Energy Minima: The calculations would likely confirm the existence of two energy minima corresponding to the syn- and anti-conformers. The relative energies of these minima would indicate which conformer is more stable. For many aromatic esters, the syn-conformer is found to be slightly more stable. nih.gov
Identification of the Transition State: The calculations would identify the geometry and energy of the transition state for the rotation. This transition state is expected to have a geometry where the ester group is roughly perpendicular to the plane of the isoquinoline ring, maximizing steric hindrance.
Calculation of the Rotational Barrier: The energy difference between the most stable ground state conformer and the transition state represents the theoretically calculated rotational barrier. This value can then be directly compared with the experimentally determined free energy of activation (ΔG‡) from the DNMR analysis. nih.govnih.gov
The agreement between the experimental and theoretical values provides strong validation for the proposed mechanism of conformational exchange. Discrepancies, on the other hand, can point to the need for more refined theoretical models or a re-evaluation of the experimental data.
Table 2: Hypothetical Theoretical Calculation Results for the Conformational Exchange of this compound
| Conformer/State | Relative Energy (kcal/mol) | O=C-C3-N Dihedral Angle |
| syn-conformer | 0.00 | ~0° |
| anti-conformer | 0.5 | ~180° |
| Transition State | 14.5 | ~90° |
Note: The values in this table are hypothetical and based on typical results for similar aromatic esters.
Spectroscopic and Advanced Analytical Characterization of Methyl Isoquinoline 3 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the determination of the carbon-hydrogen framework of methyl isoquinoline-3-carboxylate. By analyzing the chemical shifts, coupling constants, and correlations, a definitive assignment of each proton and carbon atom within the molecule is achievable.
Proton NMR (¹H-NMR) Analysis
The ¹H-NMR spectrum of this compound provides crucial information about the electronic environment and connectivity of the protons. In a typical analysis, the spectrum exhibits distinct signals corresponding to the aromatic protons of the isoquinoline (B145761) ring system and the methyl ester group.
The protons on the benzene (B151609) ring of the isoquinoline moiety typically appear as a complex multiplet pattern in the downfield region of the spectrum, a characteristic of aromatic compounds. The specific chemical shifts and coupling patterns allow for the assignment of individual protons. For instance, the protons at positions 5, 6, 7, and 8 would show characteristic splitting patterns based on their coupling with adjacent protons. The protons at positions 1 and 4 of the isoquinoline ring are also observable, with their chemical shifts influenced by the nitrogen atom and the carboxylate group. The methyl protons of the ester group characteristically appear as a sharp singlet in the upfield region of the spectrum.
While specific chemical shift values can vary slightly depending on the solvent and the spectrometer's field strength, representative data for a related compound, ethyl isoquinoline-3-carboxylate, shows signals in the aromatic region. chemicalbook.com For 2-methylquinoline-4-carboxylic acid, proton signals were observed at δ 3.0 (s, 3H, CH₃), 2.5 (s, 1H, CH), 7.90 (d, 1H), 8.10 (d, 1H), 8.319-8.347 (dd, 1H), and 8.639-8.667 (dd, 1H). researchgate.net
A general representation of the expected ¹H-NMR data for this compound is provided in the table below.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| H-1 | ~9.2 | s |
| H-4 | ~8.5 | s |
| H-5 | ~8.1 | d |
| H-8 | ~7.9 | d |
| H-6, H-7 | ~7.7-7.6 | m |
| OCH₃ | ~4.0 | s |
| Note: This is a generalized table. Actual values may vary. |
Carbon-13 NMR (¹³C-NMR) Analysis
Complementing the proton data, the ¹³C-NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The spectrum for this compound is expected to show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule. synquestlabs.com
The carbonyl carbon of the ester group is typically found at the most downfield position, often in the range of 165-180 ppm. wisc.edu The aromatic and heteroaromatic carbons of the isoquinoline ring system will resonate in the approximate range of 110-150 ppm. wisc.edu The quaternary carbons, those not directly bonded to a proton, generally show weaker signals. The methyl carbon of the ester group will appear at the most upfield position.
For the parent compound, isoquinoline, the ¹³C-NMR signals are well-documented. chemicalbook.com For the related isoquinoline-3-carboxylic acid, distinct carbon signals have also been reported. chemicalbook.com Based on these and general knowledge of substituent effects, a predicted ¹³C-NMR data table for this compound is presented.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O | ~166 |
| C-1 | ~152 |
| C-3 | ~147 |
| C-4a | ~137 |
| C-8a | ~130 |
| C-5 | ~129 |
| C-8 | ~128 |
| C-6 | ~127.5 |
| C-7 | ~127 |
| C-4 | ~120 |
| OCH₃ | ~53 |
| Note: This is a generalized table. Actual values may vary. |
Two-Dimensional NMR Techniques (DQCOSY, NOESY, HETCOR, gHMBC)
To unambiguously assign the proton and carbon signals and to elucidate the complete molecular structure, two-dimensional (2D) NMR experiments are invaluable. wikipedia.org
DQCOSY (Double Quantum Filtered Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. youtube.com It would be instrumental in confirming the connectivity of the protons within the benzene and pyridine (B92270) rings of the isoquinoline core. For example, cross-peaks would be observed between H-5 and H-6, H-6 and H-7, and H-7 and H-8, confirming their adjacent positions. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are in close proximity, regardless of whether they are directly bonded. This is particularly useful for determining the spatial arrangement of substituents. A NOESY experiment could, for instance, show a correlation between the methyl ester protons and H-4, confirming their spatial closeness.
HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the directly attached carbon atoms. wikipedia.org An HSQC or HETCOR spectrum would definitively link each proton signal in the ¹H-NMR spectrum to its corresponding carbon signal in the ¹³C-NMR spectrum, greatly simplifying the assignment process. wikipedia.org
gHMBC (gradient Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is extremely powerful for identifying quaternary carbons and for piecing together the carbon skeleton. For example, the methyl protons would show a correlation to the carbonyl carbon (C=O) and to C-3, while H-1 would show correlations to C-3 and C-8a.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₁H₉NO₂, the expected monoisotopic mass is 187.0633 g/mol . uni.lu
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar molecules like this compound. wikipedia.orgnih.gov In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. nih.gov Therefore, in the positive ion mode ESI-MS spectrum of this compound, a prominent peak would be expected at a mass-to-charge ratio (m/z) of 188.0706. uni.lu This technique is known for producing minimal fragmentation, which is advantageous for clearly identifying the molecular ion. wikipedia.org The use of tandem mass spectrometry (MS/MS) with ESI can induce fragmentation to provide structural information. nih.govnih.gov
High-Resolution/High-Accuracy Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. nih.govcuni.cz This high accuracy allows for the unambiguous determination of the elemental composition of the molecule. For this compound (C₁₁H₉NO₂), HRMS would confirm the exact mass of the [M+H]⁺ ion to be approximately 188.0706, distinguishing it from other ions that might have the same nominal mass but a different elemental formula. uni.lu This level of precision is critical for confirming the identity of a synthesized compound or for identifying it in a complex mixture. nih.gov Various HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, are capable of providing this high level of mass accuracy. nih.govjeolusa.com
The table below summarizes the expected mass spectrometry data for this compound.
| Ion | Calculated m/z |
| [M+H]⁺ | 188.07060 |
| [M+Na]⁺ | 210.05254 |
| [M-H]⁻ | 186.05604 |
| Data sourced from predicted values. uni.lu |
Tandem Mass Spectrometry (MSⁿ) for Structural Elucidation
Tandem mass spectrometry (MS/MS or MSⁿ) is a powerful technique for the structural elucidation of isoquinoline derivatives, providing detailed information about their fragmentation pathways. epa.govresearchgate.net In the analysis of this compound, the protonated molecule [M+H]⁺ is subjected to collision-induced dissociation (CID) to generate a series of characteristic product ions.
Studies on structurally similar compounds, such as substituted isoquinoline-3-carboxamides and their esters, offer insights into the expected fragmentation patterns. nih.govdshs-koeln.denih.gov For instance, the analysis of a substituted methyl ester, 1-chloro-4-hydroxy-isoquinoline-3-carboxylic acid methyl ester, showed a characteristic elimination of methylene (B1212753) (-14 u) upon collisional activation. nih.gov A more unusual fragmentation pathway has been observed for protonated isoquinoline-3-carboxamides, where a nominal loss of a small fragment is attributed to a multi-step process involving the loss of a larger group followed by a spontaneous and reversible water addition in the gas phase. nih.govdshs-koeln.de This highlights the complex gas-phase ion chemistry that can occur with this class of compounds.
For this compound (molecular weight 187.19 g/mol , molecular formula C₁₁H₉NO₂), the protonated molecule ([M+H]⁺, m/z 188.07) would be the precursor ion in a typical MS/MS experiment. uni.lusigmaaldrich.com The fragmentation would likely proceed through the loss of neutral molecules from the ester group.
A plausible fragmentation pathway for protonated this compound would involve:
Loss of methanol (B129727) (CH₃OH): A primary fragmentation route would be the elimination of a neutral methanol molecule from the protonated ester, resulting in a prominent acylium ion. [M+H]⁺ → [M+H - CH₃OH]⁺ m/z 188.07 → m/z 156.05
Subsequent loss of carbon monoxide (CO): The resulting acylium ion can then lose a molecule of carbon monoxide. [M+H - CH₃OH]⁺ → [M+H - CH₃OH - CO]⁺ m/z 156.05 → m/z 128.06
This fragmentation provides a diagnostic signature for the isoquinoline-3-carboxylate moiety. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of these fragments. dshs-koeln.de
Table 1: Predicted Tandem Mass Spectrometry (MS/MS) Fragmentation for Protonated this compound
| Precursor Ion (m/z) | Proposed Fragment | Fragment Ion (m/z) | Neutral Loss |
| 188.07060 | [M+H]⁺ | 156.0500 | CH₃OH (Methanol) |
| 156.0500 | [M+H - CH₃OH]⁺ | 128.0624 | CO (Carbon Monoxide) |
Data is based on theoretical fragmentation patterns analogous to related isoquinoline compounds.
Chromatographic Analysis
Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are applicable, though often with different sample preparation requirements.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of isoquinoline alkaloids and their derivatives. elsevierpure.com Reversed-phase (RP) HPLC is commonly employed, utilizing a non-polar stationary phase (like C18) and a polar mobile phase.
The separation of isoquinoline compounds is significantly influenced by the mobile phase composition, particularly its pH and the type of organic modifier used. researchgate.net For this compound, a mobile phase consisting of acetonitrile (B52724) and a buffered aqueous solution would be appropriate. The buffer, such as ammonium (B1175870) acetate (B1210297) or potassium phosphate, helps to ensure consistent ionization states and achieve reproducible retention times and sharp peak shapes. researchgate.netjfda-online.com Detection is typically performed using a UV detector, as the isoquinoline ring system is strongly chromophoric. jfda-online.com
In some cases, ion-pair chromatography can be used to improve the retention and separation of ionic or highly polar analytes. jfda-online.com Although this compound is neutral, this technique is highly relevant for the analysis of its parent compound, isoquinoline-3-carboxylic acid.
Table 2: Representative HPLC Conditions for Analysis of Isoquinoline Derivatives
| Parameter | Condition | Reference |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) | elsevierpure.com |
| Mobile Phase | Gradient elution with Acetonitrile and 10 mM Ammonium Acetate buffer (pH adjusted) | elsevierpure.comresearchgate.net |
| Flow Rate | 1.0 mL/min | jfda-online.com |
| Detection | UV at 265 nm | jfda-online.com |
| Column Temperature | 25°C | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analytes
While this compound itself is potentially volatile enough for GC analysis, the technique is more commonly applied to its parent acid, isoquinoline-3-carboxylic acid, after a derivatization step. Carboxylic acids are generally too polar and not sufficiently volatile for direct GC analysis. colostate.edu Derivatization converts the polar carboxyl group into a less polar, more volatile ester or silyl (B83357) ester. sigmaaldrich.com
A common derivatization method is methylation, which converts the carboxylic acid into its methyl ester—the title compound of this article. This can be achieved using reagents like BF₃-methanol or (trimethylsilyl)diazomethane. chromforum.orgresearchgate.net Another widely used technique is silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the acidic proton into a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com
Once derivatized, the analyte can be readily analyzed by GC-MS. The gas chromatograph separates the volatile derivative from other components in the sample, and the mass spectrometer provides both identification based on the mass spectrum and quantification. scirp.orgscirp.org
Table 3: Typical GC-MS Conditions for Analysis of Derivatized Carboxylic Acids
| Parameter | Condition | Reference |
| Derivatization Reagent | BSTFA with TMCS, or BF₃ in Methanol | chromforum.orgsigmaaldrich.com |
| Column | Non-polar capillary column (e.g., SLB-5ms, 30 m x 0.25 mm, 0.25 µm) | sigmaaldrich.commdpi.com |
| Carrier Gas | Helium | scirp.org |
| Injector Temperature | 250°C | mdpi.com |
| Oven Program | Temperature gradient, e.g., 60°C to 300°C at 5°C/min | mdpi.com |
| Ionization Mode | Electron Impact (EI), 70 eV | scirp.org |
Derivatization for Analytical Applications
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for separation or detection. sigmaaldrich.com For isoquinoline-3-carboxylic acid, the primary goals of derivatization are to increase volatility for GC analysis or to enable the separation of stereoisomers. colostate.edu
Enantiomeric Composition Determination
This compound is an achiral molecule. However, if a chiral center exists elsewhere on the isoquinoline scaffold (for example, in a reduced tetrahydroisoquinoline ring system), it is necessary to determine the enantiomeric composition (the ratio of the two mirror-image enantiomers). scirp.org Since enantiomers have identical physical properties in a non-chiral environment, their separation requires a chiral environment. nih.gov
One powerful method for determining enantiomeric composition is through derivatization with a chiral derivatizing agent (CDA). youtube.com This involves reacting the racemic mixture (a 50:50 mixture of enantiomers) with a single, pure enantiomer of a CDA. This reaction creates a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and can be separated using standard, non-chiral chromatographic techniques like GC or HPLC. scirp.org
A well-established CDA for amines and related heterocycles is (-)-(1R)-menthyl chloroformate. scirp.org In a hypothetical scenario involving a chiral tetrahydroisoquinoline-3-carboxylic acid, the secondary amine within the ring would react with the CDA to form diastereomeric carbamates. These diastereomers can then be separated on a standard achiral GC column and quantified, allowing for the determination of the original enantiomeric excess (ee). scirp.orgscirp.org
The process is as follows:
Reaction: The racemic analyte is reacted with an enantiomerically pure chiral derivatizing agent (e.g., (R)-CDA). (R)-Analyte + (R)-CDA → (R,R)-Diastereomer (S)-Analyte + (R)-CDA → (S,R)-Diastereomer
Separation: The resulting mixture of diastereomers is separated using a standard (achiral) chromatographic column (GC or HPLC).
Quantification: The peak areas of the separated diastereomers are measured to calculate the ratio of the original enantiomers.
This indirect chiral separation method is robust and widely applicable for the analysis of chiral amines, alcohols, and carboxylic acids. scirp.orgresearchgate.net
Computational and Theoretical Investigations of Methyl Isoquinoline 3 Carboxylate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about molecular orbitals and energy levels.
Ab initio molecular orbital theory refers to a class of quantum chemistry methods based on first principles, without the inclusion of experimental data. wiley.com These calculations, which can be performed at various levels of theory such as Hartree-Fock (HF), are used to determine a molecule's electronic structure, geometry, and energy. For a molecule like methyl isoquinoline-3-carboxylate, ab initio methods can be employed to investigate conformational preferences and rotational energy barriers. While computationally intensive, these methods provide a foundational understanding of the molecule's quantum mechanical properties. For example, studies on similar complex organic molecules use ab initio calculations with specific basis sets like 6-31+G(d) to explore conformational stability in different environments. koreascience.kr
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.net It is particularly useful for analyzing the energies of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (ΔE) between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. nih.gov
Studies on isoquinoline-based chromophores using DFT and Time-Dependent DFT (TD-DFT) at functionals like M06/6-311G(d,p) have shown how structural modifications influence these electronic properties. nih.gov For instance, the introduction of electron-withdrawing groups can significantly lower the LUMO energy and reduce the HOMO-LUMO gap, which can enhance specific properties like non-linear optical (NLO) responses. researchgate.netnih.gov The geometry of the molecule is typically optimized using a functional like PBE0-D3BJ/def2-TZVP to ensure the structure represents a true energy minimum before calculating other properties. nih.gov
Table 1: Representative FMO Energies from DFT Calculations on Isoquinoline (B145761) Derivatives This table presents example data from related isoquinoline systems to illustrate typical computational outputs.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Reference Isoquinoline (MPBIR) | -5.762 | -1.938 | 3.824 |
| Derivative with -F group (MPBID1') | -5.797 | -1.966 | 3.831 |
| Derivative with -Cl group (MPBID2') | -5.826 | -2.071 | 3.755 |
| Derivative with -Br group (MPBID3') | -5.823 | -2.077 | 3.746 |
| Derivative with -NO2 group (MPBID4') | -6.046 | -3.304 | 2.742 |
Source: Adapted from studies on functionalized isoquinoline chromophores. nih.gov
These calculations demonstrate that the electronic properties of the isoquinoline core are highly tunable through chemical substitution, a key principle in rational drug design.
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) binds to a macromolecular target, such as a protein or nucleic acid.
Molecular docking simulations are instrumental in predicting the binding affinity and orientation of a ligand within the active site of a biological target. For the isoquinoline scaffold, docking studies have been performed against a variety of enzymes and receptors. For example, novel isoquinoline derivatives have been docked into the cyclooxygenase-2 (COX-2) active site to predict their binding modes and rationalize their anti-inflammatory activity. researchgate.net Similarly, related quinoline-3-carboxamides (B1200007) have been studied for their interactions with the hinge region of phosphatidylinositol 3-kinase-related kinases (PIKKs), identifying them as potential ATP-competitive inhibitors. mdpi.com Other studies have explored the docking of carboxylate compounds with targets like DNA, tubulin, and proteins from the SARS-CoV-2 virus. scienceopen.com These simulations help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.
Table 2: Potential Biological Targets for Isoquinoline-3-Carboxylate Derivatives Investigated via Molecular Docking
| Target Protein Family | Specific Example | Potential Therapeutic Area |
| Kinases | ATM, ATR, DNA-PKcs | Oncology |
| Viral Proteins | Hepatitis B Virus Replicase | Antiviral |
| Inflammatory Enzymes | Cyclooxygenase-2 (COX-2) | Anti-inflammatory |
| Cytoskeletal Proteins | Tubulin | Oncology |
Source: Compiled from docking studies on quinoline (B57606) and isoquinoline derivatives. researchgate.netmdpi.comscienceopen.comnih.gov
Computational models are frequently used to predict the pharmacological potential of new compounds. The isoquinoline-3-carboxylic acid moiety is recognized as a key pharmacophore in the design of anti-tumor agents. nih.gov A novel compound featuring two isoquinoline-3-carboxylic acid units demonstrated high therapeutic efficacy and low systemic toxicity in in vivo evaluations, suggesting that this core structure is a promising lead for future drug development. nih.gov Reviews on isoquinoline derivatives corroborate this, noting that substitution at the 3-position can confer potent anti-cancer activity by promoting cell maturation and decreasing proliferation. semanticscholar.org Furthermore, computational screening of related quinoline carboxylates has predicted their potential as inhibitors of Hepatitis B Virus replication. nih.govmdpi.com
Structure-Activity Relationship (SAR) Prediction and Analysis
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. Computational methods play a vital role in establishing and predicting these relationships. For isoquinoline and quinoline derivatives, SAR studies have identified several key structural features that govern their activity.
For instance, in a series of styrylquinoline inhibitors of HCT116 p53, substitution at the C-8 position with a hydroxy group and on the styryl phenyl ring with an electron-withdrawing group was found to enhance anti-cancer activity. physchemres.org In another study on tetrahydroisoquinoline-based inhibitors of M. tb, SAR analysis revealed that while large substituents at the 5-position were tolerated, the nature of linkers and terminal groups at other positions was critical for potency. nih.gov The use of multiple isoquinoline-3-carboxylic acid moieties within a single molecule has also been shown to be a useful strategy for designing effective anti-tumor drugs. nih.gov These insights, often derived from a combination of synthesis, biological testing, and computational analysis like 3D-QSAR, are crucial for optimizing lead compounds into viable drug candidates. physchemres.org
Biological and Pharmacological Research of Methyl Isoquinoline 3 Carboxylate and Its Derivatives
Comprehensive Assessment of Biological Activities.nih.govnih.govsemanticscholar.org
Derivatives of isoquinoline-3-carboxylic acid represent a significant class of compounds with a wide spectrum of pharmacological activities. semanticscholar.org Research has highlighted their potential as anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory agents. semanticscholar.org The core isoquinoline (B145761) structure serves as a versatile template for drug discovery, with substitutions at various positions on the ring leading to a range of biological effects. semanticscholar.org For instance, substitutions at the 3-position have been linked to enhanced anticancer activity. semanticscholar.org Furthermore, specific derivatives have demonstrated neuroprotective effects, such as 2-(1-chloro-4-hydroxyisoquinoline-3-carboxamido) acetic acid (IOX3), which has been shown to up-regulate HIF-1α and increase erythropoietin expression in mouse brains. nih.gov The broad pharmacological potential of these compounds makes them a subject of ongoing research and development in medicinal chemistry.
Anticancer and Antitumor Research
The quest for novel and more effective cancer therapies has led to significant investigation into isoquinoline-3-carboxylate derivatives. These compounds have shown promise in several key areas of anticancer research, from inhibiting crucial enzymes to halting the proliferation of cancer cells.
Inhibition of Cancer-Related Enzymes (e.g., Thymidine (B127349) Phosphorylase).nih.govresearchgate.net
Thymidine phosphorylase (TP) is an enzyme that plays a role in cancer progression and angiogenesis. The inhibition of this enzyme is a key strategy in developing anticancer drugs. nih.gov A series of synthesized isoquinoline analogues have been evaluated for their inhibitory activity against E. coli thymidine phosphorylase. nih.gov With the exception of one analogue, all tested compounds demonstrated outstanding thymidine inhibitory potential, with IC50 values ranging from 4.40 ± 0.20 to 69.30 ± 1.80 µM. nih.gov This compares favorably to the standard drug, 7-Deazaxanthine, which has an IC50 of 38.68 ± 4.42 µM. nih.gov Similarly, a study on isoquinoline-based oxadiazole derivatives found that all twenty synthesized compounds showed excellent inhibitory potential against thymidine phosphorylase, with IC50 values between 1.10 ± 0.05 and 54.60 ± 1.50 µM. researchgate.net Structure-activity relationship (SAR) studies have indicated that the inhibitory activity is largely influenced by the substitution pattern on the phenyl ring of the isoquinoline structure. nih.govresearchgate.net
Thymidine Phosphorylase Inhibition by Isoquinoline Derivatives
| Compound Type | Inhibitory Potential (IC50 Range in µM) | Reference Standard (IC50 in µM) | Reference |
|---|---|---|---|
| Isoquinoline Analogues (KA-1 to 16, excluding 11) | 4.40 ± 0.20 to 69.30 ± 1.80 | 7-Deazaxanthine (38.68 ± 4.42) | nih.gov |
| Isoquinoline-based Oxadiazole Derivatives (1-20) | 1.10 ± 0.05 to 54.60 ± 1.50 | 7-Deazaxanthine (38.68 ± 1.12) | researchgate.net |
Prolyl Hydroxylase Inhibition for Hypoxia Inducible Factor (HIF) Stabilization.nih.gov
Hypoxia-inducible factors (HIFs) are transcription factors that play a crucial role in the cellular response to low oxygen levels, a condition often found in solid tumors. The stability of HIF is regulated by prolyl hydroxylase domain (PHD) enzymes. Inhibiting these enzymes can stabilize HIF, which can have therapeutic effects. One such inhibitor is the isoquinoline derivative 2-(1-chloro-4-hydroxyisoquinoline-3-carboxamido) acetic acid (IOX3), a selective small molecule inhibitor of HIF prolyl hydroxylases. nih.gov Studies have shown that IOX3 can up-regulate HIF-1α and increase the expression of erythropoietin, a target gene of HIF, in mice. nih.gov This mechanism of stabilizing HIF through the inhibition of prolyl hydroxylases is a promising avenue for cancer therapy research.
Antiproliferative Effects in Cellular Models.nih.govnih.govuniv.kiev.ua
The ability of a compound to inhibit the growth of cancer cells is a fundamental aspect of anticancer drug discovery. Various derivatives of isoquinoline-3-carboxylic acid have been evaluated for their antiproliferative activities against a range of human tumor cell lines. For instance, quinoline-3-carboxylic acid has shown remarkable growth inhibition capacities against the mammary MCF7 cell line. nih.gov In another study, 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones were tested against 60 different human tumor cell lines. univ.kiev.ua The most potent compounds were those with a thiazolyl or pyrazolyl substituent at the 3-amino group and no substituents at the C(4) position of the isoquinoline ring. univ.kiev.ua Specifically, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one was identified as a lead compound that effectively prevents tumor cell growth. univ.kiev.ua Additionally, the hydrolysis of 2-styrylquinoline-3-carboxylate derivatives to their corresponding carboxylic acids resulted in compounds with micromolar inhibition and higher selectivity towards cancer cells (MCF-7 and K562) over non-cancerous cells (HEK293). nih.gov
Antiproliferative Activity of Isoquinoline Derivatives
| Compound Class | Target Cell Lines | Key Findings | Reference |
|---|---|---|---|
| Quinoline-3-carboxylic acid | Mammary MCF7 | Remarkable growth inhibition. | nih.gov |
| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | NCI-60 Human Tumor Cell Lines | Identified as a lead compound; effectively prevents tumor cell growth. | univ.kiev.ua |
| 2,4-disubstituted quinoline-3-carboxylic acids | MCF-7, K562 (cancer), HEK293 (non-cancerous) | Exhibited micromolar inhibition with higher selectivity for cancer cells. | nih.gov |
In Vivo Efficacy Studies (e.g., Hepatocellular Carcinoma Models)
While in vitro studies provide valuable initial data, in vivo studies in animal models are crucial for evaluating the therapeutic potential of a drug candidate. A novel isoquinoline compound, comprising two isoquinoline-3-carboxylic acid moieties and a benzoic acid conjugated via tris(2-aminoethyl)amine (B1216632), was synthesized and tested for its anti-tumor activity. In vivo evaluations found this compound to be well-tolerated, demonstrating high therapeutic efficacy and low systemic toxicity at effective doses. These results suggest that using multiple isoquinoline-3-carboxylic acid pharmacophores within a single molecule is a promising strategy for designing new anti-tumor drugs and that this compound is a strong lead for future investigation.
Antimicrobial Research
Beyond cancer, isoquinoline derivatives have also been explored for their ability to combat microbial infections. Isoquinoline-3-carboxylic acid (IQ3CA) has demonstrated significant antibacterial activity against a range of plant bacteria. nih.gov In vitro evaluations of 49 different isoquinoline derivatives showed that IQ3CA was effective against bacteria such as Ralstonia solanacearum, Acidovorax citrulli, and various Xanthomonas species, with EC50 values ranging from 8.38 to 17.35 μg/mL. nih.gov Furthermore, IQ3CA exhibited a potent protective effect against A. citrulli in vivo, with an efficacy of 68.56% at 200 μg/mL. nih.gov Mechanistic studies suggest that IQ3CA may act by disrupting the integrity of the bacterial cell membrane. nih.gov
Antibacterial Activity of Isoquinoline-3-Carboxylic Acid (IQ3CA)
| Bacterial Strain | EC50 Value (μg/mL) | Reference |
|---|---|---|
| Ralstonia solanacearum (Rs) | 8.38 - 17.35 | nih.gov |
| Acidovorax citrulli (Ac) | 8.38 - 17.35 | nih.gov |
| Xanthomonas oryzae pv. oryzicola (Xoc) | 8.38 - 17.35 | nih.gov |
| Xanthomonas campestris pv. campestris (Xcc) | 8.38 - 17.35 | nih.gov |
| Pectobacterium carotovorum subsp. carotovorum (Pcc) | 8.38 - 17.35 | nih.gov |
| Xanthomonas fragariae (Xf) | 8.38 - 17.35 | nih.gov |
Antibacterial Activity
Research into the antibacterial properties of isoquinoline-3-carboxylate derivatives has revealed promising activity against a range of bacteria, particularly those affecting plants. While specific studies focusing solely on methyl isoquinoline-3-carboxylate are limited, significant findings have been reported for its parent compound, isoquinoline-3-carboxylic acid (IQ3CA), and other derivatives.
A notable study evaluated the in vitro antibacterial activity of 49 isoquinoline derivatives against several plant pathogenic bacteria. researchgate.net Among these, isoquinoline-3-carboxylic acid (IQ3CA) demonstrated considerable efficacy. researchgate.net It exhibited significant antibacterial activity against Ralstonia solanacearum, Acidovorax citrulli, Xanthomonas oryzae pv. oryzicola, Xanthomonas campestris pv. campestris, Pectobacterium carotovorum subsp. carotovorum, and Xanthomonas fragariae, with EC50 values ranging from 8.38 to 17.35 μg/mL. researchgate.net Furthermore, at a concentration of 200 μg/mL, IQ3CA showed a potent protective effect against Acidovorax citrulli. researchgate.net
Other research has explored different derivatives, such as a series of substituted 1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids, which have shown potent activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa. mdpi.com Additionally, novel isoquinoline-based compounds have demonstrated antibacterial properties against Gram-positive pathogens like Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium. mdpi.com Alkynyl isoquinolines have also been reported to possess strong bactericidal activity against a variety of Gram-positive bacteria, including methicillin- and vancomycin-resistant Staphylococcus aureus (MRSA) strains. mdpi.com
The following table summarizes the antibacterial activity of Isoquinoline-3-Carboxylic Acid (IQ3CA) against various plant bacteria:
| Bacterium | EC50 (μg/mL) |
| Ralstonia solanacearum (Rs) | 8.38 - 17.35 |
| Acidovorax citrulli (Ac) | 8.38 - 17.35 |
| Xanthomonas oryzae pv. oryzicola (Xoc) | 8.38 - 17.35 |
| Xanthomonas campestris pv. campestris (Xcc) | 8.38 - 17.35 |
| Pectobacterium carotovorum subsp. carotovorum (Pcc) | 8.38 - 17.35 |
| Xanthomonas fragariae (Xf) | 8.38 - 17.35 |
Antifungal Activity
The antifungal potential of isoquinoline-3-carboxylate derivatives is an emerging area of investigation. While direct studies on this compound are not extensively documented, research on related isoquinoline structures indicates a promising future for this class of compounds in combating fungal pathogens.
Isoquinoline alkaloids, the parent structures of these derivatives, are known for their antimicrobial activities against a wide range of phytopathogenic fungi. researchgate.net This inherent property of the isoquinoline scaffold suggests that its derivatives, including esters like this compound, may also possess antifungal capabilities. For instance, some isoquinoline alkaloids have demonstrated activity against fungi such as Fusarium culmorum and Geotrichum candidum. researchgate.net
More specifically, certain tetrahydrothieno[2,3-c]isoquinolines have been synthesized and reported to have considerable antifungal activities. acs.org These findings highlight the versatility of the isoquinoline core in the development of antimicrobial agents. The exploration of various derivatives continues to be a focus for discovering novel and effective antifungal compounds. acs.orgnih.govresearchgate.net
Mechanisms of Antimicrobial Action (e.g., Membrane Permeability, Biofilm Formation)
The mechanisms through which isoquinoline-3-carboxylate derivatives exert their antimicrobial effects are multifaceted and appear to involve the disruption of key bacterial processes. Studies on isoquinoline-3-carboxylic acid (IQ3CA) have provided valuable insights into these mechanisms.
One of the primary modes of action is the disruption of bacterial cell membrane integrity. researchgate.net Scanning electron microscopy has revealed that treatment with IQ3CA causes bacterial cells to become curved and sunken, indicating damage to the cell membrane. researchgate.net This disruption of the membrane's physical structure is a critical step in the antibacterial process.
Furthermore, these derivatives have been shown to interfere with bacterial motility and the production of exopolysaccharides. researchgate.net Exopolysaccharides are crucial components of the bacterial extracellular matrix and play a significant role in the formation of biofilms. By inhibiting their production, isoquinoline derivatives can prevent the formation of these protective bacterial communities. researchgate.net Biofilms are notoriously difficult to eradicate, and their prevention is a key strategy in combating bacterial infections.
The inhibition of nucleic acid synthesis has also been proposed as a potential mechanism of action for some isoquinoline alkaloids, which are structurally related to the compounds . researchgate.net
Neuropharmacological Investigations
The neuropharmacological potential of isoquinoline derivatives, including those related to this compound, is a significant area of research, with implications for a range of neurological and psychiatric conditions.
Effects on Neurotransmitter Systems
Derivatives of isoquinoline-3-carboxylic acid have been shown to interact with key neurotransmitter systems in the brain, most notably the glutamatergic system. A series of 6-substituted decahydroisoquinoline-3-carboxylic acids have been identified as potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor. nih.gov The NMDA receptor is a primary receptor for the excitatory neurotransmitter glutamate (B1630785), and its modulation is crucial for synaptic plasticity, learning, and memory. Antagonism of this receptor suggests that these compounds could have a profound impact on neuronal excitability and signaling.
Furthermore, some isoquinoline alkaloids have demonstrated inhibitory activity against acetylcholinesterase (AChE). nih.govnih.gov AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). wikipedia.org Inhibition of AChE increases the levels of acetylcholine in the brain, a strategy employed in the treatment of Alzheimer's disease to improve cognitive function. nih.gov The ability of certain isoquinoline derivatives to inhibit this enzyme points to their potential to modulate the cholinergic system. nih.gov
Potential as Neuroprotective Agents
The neuroprotective properties of isoquinoline derivatives are a subject of intense study, with evidence suggesting their potential in mitigating neuronal damage in various neurodegenerative disorders. nih.gov One of the key mechanisms underlying this potential is their ability to act as NMDA receptor antagonists. nih.gov Overactivation of NMDA receptors by glutamate can lead to excitotoxicity, a process implicated in neuronal cell death in conditions like stroke and epilepsy. By blocking these receptors, isoquinoline-3-carboxylic acid derivatives could protect neurons from excitotoxic damage. nih.gov
Moreover, isoquinoline derivatives have been investigated for their role in neurodegenerative conditions like Parkinson's disease. nih.govnih.gov Some of these compounds are structurally similar to the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which induces parkinsonism. nih.govnih.govstrategian.com Research suggests that certain endogenous and exogenous isoquinoline derivatives may act as neurotoxins by inhibiting complex I of the mitochondrial electron transport chain, leading to ATP depletion and the generation of reactive oxygen species. nih.gov Conversely, other isoquinoline derivatives are being explored for their potential to protect dopaminergic neurons. researchgate.net
The antioxidant properties of quinoline (B57606) derivatives, a class of compounds that includes isoquinolines, also contribute to their neuroprotective potential. nih.govmdpi.com Oxidative stress is a major contributor to neuronal damage in many neurodegenerative diseases. mdpi.com
Role in Cognitive Function and Mood Disorders
Given their interactions with key neurotransmitter systems and their neuroprotective effects, isoquinoline-3-carboxylate derivatives may play a role in cognitive function and the pathophysiology of mood disorders. The modulation of the NMDA receptor is critical for learning and memory processes, and antagonists of this receptor are being investigated for their cognitive effects. nih.gov
Research on a related compound, methyl beta-carboline-3-carboxylate, has shown that it can enhance performance in learning and memory tasks. nih.gov While this compound is not an isoquinoline-3-carboxylate, its effects on cognition highlight the potential for compounds that interact with related pathways to influence these processes.
The connection between isoquinoline derivatives and neurodegenerative diseases like Alzheimer's and Parkinson's, both of which are characterized by significant cognitive and mood disturbances, further suggests a potential role for these compounds in these domains. nih.govmdpi.comresearchgate.netacs.org For example, the cholinergic hypothesis of Alzheimer's disease links cognitive decline to a deficit in acetylcholine, and as mentioned, some isoquinoline alkaloids inhibit the enzyme that breaks down this neurotransmitter. nih.gov The potential of tetrahydroisoquinoline-3-carboxylic acid derivatives to regulate dopaminergic nerve function also points towards a possible role in conditions like psychosis. google.com However, direct research on this compound's role in cognitive function and mood disorders is still needed.
Application in Dopaminergic Nerve Disease Treatment
Isoquinoline derivatives have been investigated for their role in the pathology and potential treatment of dopaminergic nerve diseases, most notably Parkinson's disease (PD). Research has identified certain isoquinoline derivatives as potential endogenous neurotoxins that could contribute to the nigral cell death observed in PD. raco.cat These compounds are structurally related to the known dopaminergic toxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) and can be synthesized in the human brain. raco.cat Their mechanism of neurotoxicity involves the inhibition of key mitochondrial enzymes. Several isoquinoline derivatives have been shown to be potent inhibitors of NADH ubiquinone reductase (complex I) and alpha-ketoglutarate (B1197944) dehydrogenase in mitochondrial fragments. raco.cat Furthermore, these compounds can accumulate in dopaminergic nerve terminals via the dopamine (B1211576) re-uptake system. raco.cat For instance, 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) (1BnTIQ), an endogenous amine found in the brain, has been shown to inhibit dopamine uptake and complex I, leading to a reduction in dopamine content and morphological changes in tyrosine hydroxylase-positive cells in the mesencephalon. nih.gov
Conversely, specific derivatives of tetrahydroisoquinoline-3-carboxylic acid are being explored for their therapeutic potential in adjusting dopaminergic nerve functions. nih.gov A patent application highlights that these derivatives can penetrate the blood-brain barrier and may be used to treat conditions like Parkinson's disease and psychosis. nih.gov The proposed application involves using these compounds to enhance the bioavailability of levodopa (B1675098) (LD), a primary treatment for PD. It is suggested that co-administration of a 3-carboxylic acid tetrahydroisoquinoline derivative with levodopa can reduce the degradation rate of LD, thereby significantly increasing its concentration in both plasma and the brain. nih.gov
The interaction of isoquinoline derivatives with enzymes crucial to dopamine metabolism, such as monoamine oxidase (MAO), is another area of significant research. These enzymes are key targets in PD therapy. Certain isoquinolines act as selective inhibitors of MAO-A or MAO-B, which could modulate dopamine levels and offer therapeutic benefits. rsc.org
Other Pharmacological Activities
The isoquinoline scaffold is a key feature in many compounds exhibiting significant anti-inflammatory activity. researchgate.net Derivatives of isoquinoline have been shown to modulate inflammatory responses through various mechanisms, particularly by intervening in critical signaling pathways.
A study on novel isoquinoline-1-carboxamide (B73039) derivatives demonstrated their potent ability to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-activated BV2 microglial cells. semanticscholar.org Several of these compounds, notably N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101), significantly inhibited the release of interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO). semanticscholar.org The mechanism behind this effect was found to be the inhibition of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways. HSR1101 was shown to prevent the phosphorylation of IκB and the subsequent nuclear translocation of NF-κB, a critical step in the inflammatory cascade. semanticscholar.org Furthermore, the compound attenuated the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory process. semanticscholar.org
Other research confirms the broad anti-inflammatory potential of this class of compounds. Studies have noted anti-inflammatory and analgesic properties in 3,4-dihydroisoquinoline (B110456) derivatives. mdpi.com The anti-inflammatory effects of certain bicyclic isoquinoline adducts have been demonstrated by their ability to inhibit TNF-α production in vitro. nih.gov The collective evidence suggests that isoquinoline derivatives can effectively target neuroinflammation and other inflammatory conditions by downregulating key pro-inflammatory cytokines and enzymes. semanticscholar.orgresearchgate.net
Table 1: Anti-inflammatory Activity of Isoquinoline-1-Carboxamide Derivative HSR1101
| Activity | Observation | Mechanism | Source |
|---|---|---|---|
| Inhibition of Pro-inflammatory Mediators | Potent suppression of LPS-induced IL-6, TNF-α, and NO production in BV2 microglial cells. | Downregulation of inflammatory cytokine and mediator synthesis. | semanticscholar.org |
| Inhibition of Inflammatory Enzymes | Attenuated LPS-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). | Reduces the production of key inflammatory molecules like nitric oxide and prostaglandins. | semanticscholar.org |
| Inhibition of Signaling Pathways | Inhibited phosphorylation of MAPKs (ERK1/2, JNK, p38) and prevented nuclear translocation of NF-κB. | Blocks the upstream signaling cascade that triggers the inflammatory response. | semanticscholar.org |
| Effect on Anti-inflammatory Cytokines | Reversed LPS-suppressed production of the anti-inflammatory cytokine IL-10. | Promotes the resolution of inflammation. | semanticscholar.org |
Derivatives of isoquinoline have demonstrated notable antioxidant and free-radical scavenging capabilities. researchgate.net Research into a series of 3,4-dihydroisoquinoline-3-carboxylic acid derivatives has provided specific data on their ability to neutralize various types of radicals. mdpi.com
These compounds were tested for their scavenging activity against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical (ABTS•+), the superoxide (B77818) anion radical (O2•−), and the nitric oxide radical (•NO). mdpi.com Almost all of the newly synthesized compounds in the study exhibited some level of radical scavenging activity, highlighting the potential of the dihydroisoquinoline-3-carboxylic acid core in designing effective antioxidants. mdpi.com The presence of hydroxyl groups on the aromatic ring was found to be particularly important for this activity. mdpi.com
The antioxidant potential of the isoquinoline scaffold is a recognized feature, contributing to the diverse pharmacological profile of this class of compounds. researchgate.net
Table 2: Radical Scavenging Activity of Selected 3,4-Dihydroisoquinoline-3-Carboxylic Acid Derivatives
| Compound | Substituents | DPPH Scavenging (IC50, µM) | ABTS•+ Scavenging (IC50, µM) | Source |
|---|---|---|---|---|
| 5e | 6,7-dihydroxy | 16.5 ± 0.9 | 7.5 ± 0.3 | mdpi.com |
| 5f | 5,6-dihydroxy | 20.2 ± 0.7 | 8.2 ± 0.4 | mdpi.com |
| 5g | 7,8-dihydroxy | 19.8 ± 1.1 | 9.1 ± 0.5 | mdpi.com |
| 5h | 5,8-dihydroxy | 25.4 ± 1.3 | 10.5 ± 0.6 | mdpi.com |
Note: Lower IC50 values indicate higher antioxidant activity.
The isoquinoline framework has been explored as a scaffold for the development of new antimalarial agents, distinct from the more commonly studied quinoline isomer. researchgate.net Research has focused on synthesizing novel isoquinoline derivatives and evaluating their efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
One study detailed the synthesis of two series of isoquinoline derivatives: isoquinoline-phenyl and isoquinoline-triazole compounds. mdpi.com An isoquinoline-phenyl derivative, compound 6 in the study, showed significant antiplasmodial activity against both a chloroquine-resistant (K1) and a chloroquine-sensitive (3D7) strain of P. falciparum. mdpi.com An isoquinoline-triazole derivative from the same study was particularly effective against the resistant K1 strain, indicating its potential to overcome existing drug resistance mechanisms. mdpi.com
Another investigation, using an in silico approach, identified an isoquinoline derivative from Streptomyces hygroscopicus, namely 6,7-dinitro-2- raco.catmdpi.comtriazole-4-yl-benzo[de]isoquinoline-1,3-dione, as a potential antimalarial agent. Molecular docking studies predicted that this compound could effectively bind to multiple protein targets within the parasite, with the strongest affinity for adenylosuccinate synthetase. General reviews also note that substitution at the 4-position of the isoquinoline ring appears to be beneficial for antimalarial activity. researchgate.net
Table 3: In Vitro Antimalarial Activity of Selected Isoquinoline Derivatives Against P. falciparum
| Derivative Class | Compound | K1 Strain IC50 (µM) (Chloroquine-Resistant) | 3D7 Strain IC50 (µM) (Chloroquine-Sensitive) | Source |
|---|---|---|---|---|
| Isoquinoline Phenyl | Compound 6 | 1.91 ± 0.21 | 2.31 ± 0.33 | mdpi.com |
| Isoquinoline-Triazole | Compound 15 | 4.55 ± 0.10 | 36.91 ± 2.83 | mdpi.com |
Note: IC50 is the concentration that inhibits 50% of parasite growth.
Derivatives of this compound are potent inhibitors of a wide array of enzymes, a characteristic that underpins many of their pharmacological effects. This activity extends beyond cancer-related targets to enzymes involved in neurotransmission, metabolic processes, and neurodegeneration.
Significant research has focused on cholinesterases and monoamine oxidases (MAOs), which are key targets for neurodegenerative diseases. A series of (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl) acetamides were synthesized and showed excellent inhibitory activity against MAO-B and butyrylcholinesterase (BuChE). Similarly, various 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines have been identified as selective inhibitors of MAO-A and MAO-B. rsc.org For example, 3,4-dihydroisoquinolines as a class were found to be particularly potent against MAO-A. rsc.org
Other enzymes are also targeted by this structural class. Certain 3,4-dihydroisoquinoline-3-carboxylic acid derivatives have been shown to inhibit D-amino acid oxidase (DAAO), acetylcholinesterase (AChE), and BuChE. mdpi.com Isoquinoline derivatives have also been reported to inhibit mitochondrial complex I (NADH ubiquinone reductase), a critical component of the electron transport chain, and phosphodiesterase 4B (PDE4B), an enzyme involved in inflammatory signaling. raco.catnih.gov
Table 4: Inhibition of Various Enzymes by Isoquinoline Derivatives
| Derivative Class | Enzyme Target | Inhibitory Potency (K_i or IC_50) | Source |
|---|---|---|---|
| 3,4-Dihydroisoquinolines | Monoamine Oxidase A (MAO-A) | K_i = 2-130 µM | rsc.org |
| Tetrahydroisoquinolines (e.g., Carnegine) | Monoamine Oxidase A (MAO-A) | K_i = 2 µM | rsc.org |
| Tetrahydroisoquinolines (2-methyl derivative) | Monoamine Oxidase B (MAO-B) | K_i = 1 µM | rsc.org |
| Benzothiazole-isoquinoline (Compound 4g) | Monoamine Oxidase B (MAO-B) | IC_50 = 14.80 ± 5.45 μM | |
| Benzothiazole-isoquinoline (Compound 4g) | Butyrylcholinesterase (BuChE) | IC_50 = 10.63 ± 1.12 μM | |
| 3,4-Dihydroisoquinoline-3-carboxylic acids | Acetylcholinesterase (AChE) | Moderate Inhibition | mdpi.com |
| 3,4-Dihydroisoquinoline-3-carboxylic acids | D-amino acid oxidase (DAAO) | Moderate Inhibition | mdpi.com |
| Isoquinoline Derivatives | Mitochondrial Complex I | Potent Inhibition | raco.cat |
| Bicyclic Isoquinoline Adducts | Phosphodiesterase 4B (PDE4B) | Significant Inhibition | nih.gov |
Structure-Activity Relationship (SAR) Studies in Biological Contexts
Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological properties of the isoquinoline scaffold. Research has systematically explored how modifications to the isoquinoline core and its substituents influence various biological activities.
For antioxidant and free-radical scavenging activities, the presence and position of hydroxyl groups on the isoquinoline ring are paramount. mdpi.com In a series of 3,4-dihydroisoquinoline-3-carboxylic acids, derivatives with catechol-like (adjacent dihydroxy) substitutions, such as 6,7-dihydroxy and 5,6-dihydroxy arrangements, displayed the most potent scavenging activity against DPPH and ABTS radicals. mdpi.com
In the context of enzyme inhibition, SAR studies have provided detailed insights. For the inhibition of monoamine oxidase (MAO), the degree of saturation in the heterocyclic ring is a key determinant. 3,4-dihydroisoquinolines were generally the most potent MAO-A inhibitors, followed by fully aromatic isoquinolines, while tetrahydroisoquinolines were less active against MAO-A. rsc.org Stereochemistry also plays a critical role; for several chiral tetrahydroisoquinolines, the R-enantiomer was a more potent competitive inhibitor of MAO-A than the S-enantiomer. rsc.org For a series of benzothiazole-isoquinoline derivatives targeting MAO-B and BuChE, the position of substituents on the phenyl ring was critical. An ortho-bromo substituent produced the highest BuChE inhibitory activity, while an ortho-methyl group was beneficial for MAO inhibition.
Broader SAR studies on 4-aryl-substituted isoquinolines have revealed further principles.
Position of Aryl Substitution: A phenyl group at the 4-position of the isoquinoline core generally confers better activity than substitution at the 3-position.
Substituents on the Isoquinoline Core: Electron-withdrawing groups at the 6- or 7-position tend to decrease activity, whereas small, functional groups like ethyl-amino at the 6-position can maintain or improve potency.
Substituents on the 4-Aryl Ring: The pattern of substitution on the phenyl ring at the 4-position is critical. For one series, a combination of a meta-methoxy and a para-hydroxy group was found to be optimal. Replacing the methoxy (B1213986) group with other functionalities like tert-butyl, chloro, or trifluoromethoxy led to a reduction in activity.
These SAR studies provide a rational basis for the future design of isoquinoline derivatives with enhanced potency and selectivity for specific biological targets.
Mechanism of Action Studies at the Cellular and Molecular Level
The precise cellular and molecular mechanisms of action for this compound are not extensively detailed in current scientific literature. However, research on its structural analogs and derivatives provides significant insights into the potential pathways through which this class of compounds exerts its biological effects. Studies have predominantly focused on their roles in kinase inhibition and the induction of apoptosis, suggesting that these are likely the primary mechanisms contributing to their pharmacological activity.
Kinase Inhibition
A significant body of research points towards the ability of isoquinoline derivatives to act as inhibitors of various protein kinases. These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, differentiation, and death. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a key therapeutic target.
Derivatives of isoquinoline have been identified as potent inhibitors of several kinases. For instance, pyrazolo[3,4-g]isoquinoline derivatives have demonstrated inhibitory activity against a panel of kinases including Haspin, CLK1, DYRK1A, and CDK9. acs.orgmdpi.com Notably, modifications to the isoquinoline structure can alter the kinase inhibition profile. For example, the introduction of an alkyl group at the 4-position of pyrazolo[3,4-g]isoquinolines led to a shift in inhibitory preference towards CLK1, CDK9, and GSK3 over Haspin. mdpi.com One particular derivative, a pyrazolo[3,4-g]isoquinoline bearing a methyl group, showed an IC50 value of 167 nM against Haspin. mdpi.com
Furthermore, 3-methylisoquinoline-4-carbonitriles have been investigated as potential inhibitors of Plasmodium falciparum Protein Kinase A (PfPKA), highlighting the potential for this class of compounds in the development of antimalarial agents. nih.gov Molecular dynamics studies have been employed to understand the structure-activity relationships of these compounds within the kinase's ATP-binding pocket. nih.gov
The tables below summarize the kinase inhibitory activities of selected isoquinoline derivatives.
Table 1: Kinase Inhibitory Activity of Pyrazolo[3,4-g]isoquinoline Derivatives
| Compound | Target Kinase | IC50 (nM) |
| 1b | Haspin | 57 |
| 1c | Haspin | 66 |
| 2c | Haspin | 62 |
| 3a (methyl-substituted) | Haspin | 167 |
| 3a (methyl-substituted) | CLK1 | 101 |
Data sourced from a study on pyrazolo[3,4-g]isoquinoline derivatives. acs.orgmdpi.com
Induction of Apoptosis
Another well-documented mechanism of action for isoquinoline derivatives is the induction of programmed cell death, or apoptosis. This is a critical process for removing damaged or cancerous cells and is a primary goal of many anticancer therapies.
Research has shown that certain isoquinoline derivatives can trigger apoptosis through various cellular pathways. For example, isoquinoline-1,3,4-trione derivatives have been found to irreversibly inactivate caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov This inactivation is dependent on the presence of a reducing agent and oxygen, suggesting a redox-cycling mechanism that leads to the generation of reactive oxygen species (ROS). nih.gov The production of ROS can cause significant cellular damage and trigger the apoptotic process.
In the context of ovarian cancer, specific synthetic isoquinoline derivatives have been shown to induce apoptosis by downregulating inhibitor of apoptosis proteins (IAPs). nih.gov These proteins normally prevent apoptosis, and their inhibition allows the cell death process to proceed.
Additionally, studies on related quinoline-carboxamide derivatives have identified them as antagonists of the P2X7 receptor (P2X7R). nih.gov Overexpression of this receptor is linked to reduced apoptosis in cancer cells. By blocking P2X7R, these compounds can promote apoptotic cell death. nih.gov
Table 2: Apoptotic Activity of Selected Isoquinoline Derivatives
| Compound Class | Proposed Mechanism | Cellular Effect |
| Isoquinoline-1,3,4-trione derivatives | Inactivation of caspase-3 via ROS generation | Induction of apoptosis nih.gov |
| Synthetic isoquinoline derivatives | Downregulation of Inhibitor of Apoptosis Proteins (IAPs) | Promotion of apoptosis in ovarian cancer cells nih.gov |
| Quinoline-carboxamide derivatives | Antagonism of P2X7 receptor | Induction of apoptotic cell death nih.gov |
Applications in Drug Discovery and Development
Lead Compound Identification and Optimization
The journey of a new drug begins with the identification of a promising lead compound, a molecule that exhibits a desired biological activity. The isoquinoline-3-carboxylic acid framework, the parent acid of methyl isoquinoline-3-carboxylate, has proven to be a fruitful starting point for identifying such leads. For instance, a novel isoquinoline (B145761) derivative, comprising two isoquinoline-3-carboxylic acid moieties linked to a benzoic acid core, was synthesized and identified as a promising lead for anti-tumor drug development. nih.gov This compound demonstrated significant therapeutic efficacy and low systemic toxicity in preclinical models. nih.gov
Once a lead is identified, the process of lead optimization begins, where the chemical structure of the lead compound is systematically modified to enhance its desirable properties, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable effects. This iterative process involves creating and testing a series of analogs to establish a structure-activity relationship (SAR), which guides the design of improved compounds. The methyl ester group in this compound provides a convenient handle for such modifications, allowing for the synthesis of a wide array of amides, hydrazides, and other derivatives.
Design and Synthesis of Novel Therapeutic Agents
The versatile nature of the this compound scaffold has been harnessed to design and synthesize a variety of novel therapeutic agents with diverse biological activities. The core structure can be readily modified to interact with specific biological targets.
One notable example is the development of anti-tumor agents. Based on the isoquinoline-3-carboxylic acid pharmacophore, a novel compound was designed by conjugating two units of the acid with a benzoic acid through a tris(2-aminoethyl)amine (B1216632) linker. nih.gov This multi-pharmacophore approach resulted in a compound with high therapeutic efficacy and good tolerability in vivo. nih.gov
The following table details the key components of this synthesized anti-tumor agent:
| Component | Role in the Final Compound |
| Isoquinoline-3-carboxylic acid | The primary pharmacophore responsible for anti-tumor activity. |
| Benzoic acid | A central scaffold linking the pharmacophoric units. |
| Tris(2-aminoethyl)amine | A flexible linker connecting the isoquinoline and benzoic acid moieties. |
While not a direct derivative, the principles of designing therapeutic agents from related structures are also informative. For instance, dihydroquinoline-3-carboxylic acids, sharing a similar structural backbone, have been synthesized as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication. acs.org These compounds represent a promising prototype for the development of new anti-HIV drugs. acs.org
Development of Specific Enzyme Inhibitors
Enzymes are critical regulators of biological processes, and their dysregulation is often implicated in disease. Consequently, the development of specific enzyme inhibitors is a major focus of drug discovery. The this compound framework has served as a valuable scaffold for creating such inhibitors.
Researchers have explored the structural optimization of isoquinoline derivatives to develop potent inhibitors for various enzymes. In one study, derivatives were synthesized starting from methyl isoquinoline-6-carboxylate, an isomer of the title compound, to target neuroendocrine prostate cancer cells. nih.gov This work led to the discovery of a potent compound that induced cell cycle arrest and apoptosis. nih.gov
The general applicability of carboxylic acid-containing scaffolds in enzyme inhibition is well-established. For example, a series of carboxylic acids based on a cyclohexylglycine scaffold were developed as potent and selective inhibitors of matrix metalloproteinases (MMPs), a family of enzymes involved in cancer and inflammation. nih.gov This highlights the potential of the carboxylic acid group, present in the hydrolyzed form of this compound, to interact with the active sites of enzymes.
Potential as Peripheral Benzodiazepine (B76468) Receptor Ligands
The peripheral benzodiazepine receptor (PBR), now more commonly known as the translocator protein (18 kDa) or TSPO, is a mitochondrial protein that is upregulated in response to injury and inflammation, particularly in the brain. It has emerged as a significant target for diagnostic imaging and therapeutic intervention in a variety of neurological and other disorders.
A key derivative of isoquinoline-3-carboxylic acid, 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide, widely known as PK11195, is a specific and high-affinity ligand for the PBR. chemicalbook.comnih.gov This compound has been instrumental in characterizing the PBR and is widely used as a research tool. chemicalbook.com The synthesis of PK11195 and its analogs often involves the use of isoquinoline-3-carboxylic acid or its methyl ester as a starting material.
The binding of PK11195 and its conformationally restrained derivatives to the PBR has been extensively studied to map the receptor's binding site. amerigoscientific.com These studies have confirmed the crucial role of the carboxamide moiety in the interaction with the receptor. amerigoscientific.com Furthermore, PK11195 has been found to be a potent inhibitor of the human constitutive androstane (B1237026) receptor (CAR), a key regulator of drug metabolism, demonstrating the polypharmacology of this isoquinoline derivative. chemicalbook.com
The table below summarizes the key findings related to an important PBR ligand derived from the isoquinoline-3-carboxylate scaffold:
| Compound | Target | Significance |
| PK11195 | Peripheral Benzodiazepine Receptor (PBR/TSPO) | A specific, high-affinity ligand used extensively in PBR research and as a lead for developing PBR-targeted agents. chemicalbook.comnih.gov |
| PK11195 | Constitutive Androstane Receptor (CAR) | A potent inhibitor, highlighting its potential role in modulating drug metabolism. chemicalbook.com |
Bioimaging Applications of Isoquinoline-3-Carboxylate Complexes
Bioimaging techniques, such as Positron Emission Tomography (PET), are powerful tools for visualizing and quantifying biological processes in living organisms. The development of specific molecular probes is essential for these technologies. The isoquinoline-3-carboxylate scaffold has been utilized in the creation of such probes.
Given the high affinity of PK11195 for the PBR, which is overexpressed in neuroinflammatory conditions, radiolabeled versions of this compound have been developed for PET imaging. For example, [11C]PK11195 has been used to visualize microglial activation in the brain, providing insights into neurodegenerative diseases. nih.gov The development of such radiotracers often starts from a precursor molecule that can be readily labeled with a positron-emitting isotope.
While direct examples of this compound complexes in bioimaging are emerging, the broader class of isoquinoline derivatives shows significant promise. For instance, isoquinoline-fused N-heteroacenes have been synthesized and their photophysical properties studied, indicating their potential as fluorescent probes. Furthermore, the development of 18F-labeled derivatives of other heterocyclic compounds for PET imaging of receptors in the central nervous system demonstrates a viable strategy that could be applied to isoquinoline-3-carboxylate-based ligands. amerigoscientific.com The ability of isoquinoline derivatives to act as ligands in the synthesis of metal-organic frameworks also opens up possibilities for their use in advanced imaging and drug delivery systems.
Industrial Production and Patent Landscape
Large-Scale Synthesis Methodologies for Methyl Isoquinoline-3-Carboxylate Derivatives
The synthesis of the isoquinoline (B145761) core is a well-established area of organic chemistry, with several classical name reactions being adapted for industrial production. The choice of method often depends on the desired substitution pattern on the isoquinoline ring. Key methodologies include the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. acs.orgnih.govwikipedia.org
Bischler-Napieralski Reaction: This is one of the most frequently utilized methods for creating 3,4-dihydroisoquinolines, which can then be oxidized to the corresponding isoquinolines. nih.govwikipedia.org The reaction involves the intramolecular cyclization of a β-arylethylamide, typically promoted by a dehydrating agent or Lewis acid like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgjk-sci.com For industrial applications, the reaction conditions are critical; for substrates that lack electron-donating groups on the aromatic ring, stronger conditions such as refluxing in POCl₃ with P₂O₅ are often necessary. jk-sci.com The reaction proceeds via an intramolecular electrophilic aromatic substitution. wikipedia.org A significant consideration for large-scale synthesis is the potential for side reactions, such as the retro-Ritter reaction, which can be minimized by careful selection of solvents and reagents. organic-chemistry.org
Pictet-Spengler Reaction: This reaction is a cornerstone for synthesizing tetrahydroisoquinolines, which are also precursors to isoquinolines. thermofisher.comwikipedia.org It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgyoutube.com The reaction is considered a special case of the Mannich reaction and is driven by the formation of a highly electrophilic iminium ion intermediate. wikipedia.orgquimicaorganica.org The Pictet-Spengler reaction is widespread in industry due to its reliability and the ability to use a variety of substrates, including those with nucleophilic aromatic rings like indoles, which react under mild conditions. wikipedia.org A patent for a commercial-scale process highlights the use of mildly acidic conditions and a Lewis acid, with formaldehyde (B43269) being generated in situ to improve efficiency and safety. google.com
Pomeranz-Fritsch Reaction: This method provides a direct route to isoquinolines by the acid-catalyzed cyclization of benzalaminoacetals, which are formed from the condensation of an aromatic aldehyde and an aminoacetal. drugfuture.comwikipedia.orgorganicreactions.org The reaction was first reported in 1893 and has been extensively modified for various applications. acs.orgnih.gov A key modification, known as the Schlittler-Müller modification, uses benzylamines and glyoxal (B1671930) semiacetal as starting materials. nih.govdrugfuture.com While versatile, the yields of the Pomeranz-Fritsch reaction can vary widely, and it often requires strong acid catalysts like sulfuric acid, although Lewis acids have also been employed. wikipedia.orgorganicreactions.org Recent advancements have combined this reaction with multi-component reaction (MCR) strategies to create diverse isoquinoline scaffolds efficiently. acs.orgnih.govresearchgate.net
The following table summarizes and compares these key industrial synthesis methodologies.
| Reaction | Starting Materials | Key Reagents/Conditions | Primary Product | Suitability for Large-Scale Production |
| Bischler-Napieralski | β-arylethylamides | Dehydrating agents (POCl₃, P₂O₅), Lewis acids, refluxing acidic conditions. wikipedia.orgorganic-chemistry.org | 3,4-Dihydroisoquinolines | High. Widely used in alkaloid synthesis. Requires careful control to avoid side reactions. nih.govjk-sci.com |
| Pictet-Spengler | β-arylethylamines, Aldehydes/Ketones | Protic or Lewis acid catalyst (e.g., HCl). thermofisher.comwikipedia.org Can sometimes proceed without acid. wikipedia.org | Tetrahydroisoquinolines | High. Widespread in industry, including solid-phase combinatorial chemistry. wikipedia.orggoogle.com |
| Pomeranz-Fritsch | Benzaldehydes, Aminoacetoaldehyde diethyl acetal | Strong acid catalyst (e.g., H₂SO₄), Lewis acids. wikipedia.orgthermofisher.com | Isoquinolines | Moderate to High. Offers a direct route, but yields can be variable. Modifications improve applicability. wikipedia.orgorganicreactions.org |
| Schlittler-Müller (Modification) | Benzylamines, Glyoxal semiacetal | Acid-catalyzed cyclization. drugfuture.com | C1-substituted Isoquinolines | Moderate to High. A useful variation of the Pomeranz-Fritsch reaction. drugfuture.comthermofisher.com |
Patent Analysis of Synthesis Processes and Applications
The patent landscape for this compound and its derivatives reflects their importance as intermediates, particularly in the pharmaceutical industry for developing treatments for conditions like anemia and cancer. datahorizzonresearch.comgoogle.com Patents in this area cover novel synthesis methods, specific derivatives, and their final applications.
Analysis of relevant patents reveals several key trends:
Process Improvement: A significant portion of patents focuses on developing safer, more efficient, and scalable synthesis routes. For example, U.S. Patent 9,340,511 B2 discloses methods for synthesizing variously substituted isoquinoline compounds safely and efficiently on a large scale, which are useful for inhibiting HIF hydroxylase activity. google.com
Novel Intermediates: Patents frequently claim novel intermediate compounds. Chinese patent CN104892509A describes the synthesis of 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-methyl formate, a key intermediate for the drug Roxadustat, starting from tyrosine. google.com
Therapeutic Applications: The ultimate goal of much of the patented research is the development of new drugs. Isoquinoline derivatives are claimed for a wide range of uses, including as immune regulants, anti-tumor agents, and inhibitors of specific enzymes like matrix metalloproteinases (MMPs) and cell division cycle factor 25B (Cdc25B). google.comnih.govgoogle.com For instance, patent EP0005231A2 describes isoquinoline derivatives with psychotropic, antiarrhythmic, and anti-inflammatory properties. google.com
Broad Structural Claims: Many patents claim a broad genus of isoquinoline derivatives defined by a general formula, covering numerous potential compounds. This strategy aims to protect a wide therapeutic area and prevent competitors from developing structurally similar molecules. google.comgoogle.com
A summary of selected patents illustrates the scope of innovation in this field.
| Patent Number | Assignee/Applicant | Invention Summary | Claimed Compounds/Application |
| US9340511B2 | FibroGen, Inc. | Relates to methods for making substituted isoquinoline compounds safely and efficiently on a large scale. google.com | Intermediates for synthesizing HIF hydroxylase inhibitors, such as 4-hydroxy-7-phenoxyisoquinoline-3-carboxylic acid methyl ester. google.com |
| CN112300073A | Not specified | Provides a preparation method for an isoquinoline derivative that is a key intermediate for Roxadustat. google.com | 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate. google.com |
| US4413126A | Eli Lilly and Co | Describes novel trifluoromethyl and bromo substituted 7H-benzimidazo[2,1-a]benz[de]isoquinoline-7-ones and their use as immune response agents. google.com | Immune regulants for use in organ transplants and treating autoimmune diseases. google.com |
| EP0005231A2 | HOECHST AG | Covers new substituted isoquinoline derivatives, their preparation processes, and pharmaceutical applications. google.com | Compounds with sedative, tranquillizing, antiarrhythmic, and antispasmodic properties. google.com |
| TW434224B | Not specified | A commercial scale Pictet-Spengler reaction process for producing tetrahydroisoquinolines. google.com | A process characterized by in situ generation of formaldehyde to improve reaction control. google.com |
Regulatory and Economic Considerations in Industrial Production
The industrial production of this compound and its derivatives is subject to stringent regulatory oversight and is influenced by significant economic factors.
Regulatory Framework: The chemical manufacturing industry is governed by a complex web of regulations designed to ensure safety, environmental protection, and product efficacy (when used in pharmaceuticals). In the United States, the Environmental Protection Agency (EPA) and the Food and Drug Administration (FDA) are the primary regulatory bodies. bakerinstitute.org
EPA: Under the Toxic Substances Control Act (TSCA), the EPA regulates the production, importation, use, and disposal of specific chemicals to assess and manage potential risks to human health and the environment. Manufacturers of new chemical substances must submit pre-manufacture notices to the EPA.
FDA: When isoquinoline derivatives are used as intermediates for active pharmaceutical ingredients (APIs), their production falls under the purview of the FDA. Manufacturers must adhere to Current Good Manufacturing Practices (cGMP) to ensure the identity, strength, quality, and purity of the final drug product.
Navigating these regulatory pathways can be a time-consuming and costly process, representing a significant consideration for companies entering the market. datahorizzonresearch.com
Economic Factors: The market for isoquinoline derivatives is driven primarily by the pharmaceutical and agrochemical industries. datahorizzonresearch.com
Market Drivers: The increasing demand for novel and effective drugs to treat diseases like cancer, neurological disorders, and infectious diseases is a major driver. datahorizzonresearch.com Isoquinoline scaffolds are considered "privileged structures" in medicinal chemistry, meaning they are capable of binding to multiple biological targets, making them highly attractive for drug discovery. acs.orgmdpi.com Their application in agrochemicals as pesticides and herbicides also contributes to market growth. datahorizzonresearch.com
Market Challenges: The primary challenges in this market include the complexity and cost of synthesis and purification. Furthermore, the intellectual property landscape is intricate, with numerous patents covering specific compounds and their applications. This can create barriers to entry for new competitors and necessitates careful navigation to avoid patent infringement. datahorizzonresearch.com The economic viability of producing a specific derivative is therefore a balance between manufacturing costs, the value of the end-product (e.g., a high-value API), and the freedom to operate within the existing patent framework.
Future Research Directions and Translational Perspectives
Emerging Synthetic Strategies for Enhanced Efficiency and Selectivity
The development of novel synthetic methods is crucial for expanding the chemical space accessible from Methyl isoquinoline-3-carboxylate. Modern strategies are moving beyond traditional multi-step syntheses to more efficient and selective C–H functionalization reactions.
Photochemical methods represent a significant area of advancement. One such strategy involves the direct photochemical C–H heteroarylation, which uses an iridium-based photocatalyst (Ir(ppy)3) to generate aryl radicals that can functionalize the isoquinoline (B145761) core under mild conditions with blue light irradiation. fishersci.com This approach is particularly valuable for its application in DNA-encoded library (DEL) synthesis, allowing for the rapid generation of large, diverse compound collections. fishersci.com Another emerging technique is a metal-free C–H alkylation that employs an organic acridinium (B8443388) photocatalyst (Mes-Acr) and an oxidant like potassium persulfate (K₂S₂O₈). qiaosun.net This method facilitates the addition of primary, secondary, and tertiary alkyl groups to the heteroaromatic ring system. qiaosun.net
In addition to building the core, derivatization of the ester group remains a viable strategy. For instance, treatment of this compound with hydrazine (B178648) hydrate (B1144303) is a common first step to produce isoquinoline-3-carbohydrazide (B1506138). ambeed.com This intermediate serves as a versatile building block for synthesizing more complex molecules, such as isoquinoline-based oxadiazole derivatives. ambeed.com An unconventional cyclization of a 3-aminotyrosine-methyl propiolate adduct has also been observed to produce this compound, suggesting novel biosynthetic and synthetic pathways may yet be discovered.
Table 1: Emerging Synthetic Strategies
| Strategy | Catalyst/Reagents | Key Features | Application Example | Citations |
|---|---|---|---|---|
| Photochemical C-H Heteroarylation | Ir(ppy)₃, Blue Light | Mild conditions, high selectivity, compatible with DNA-encoded libraries. | Synthesis of arylated isoquinolines for drug discovery screening. | fishersci.com |
| Metal-Free C-H Alkylation | Mes-Acr (photocatalyst), K₂S₂O₈ | Avoids transition metals, broad alkyl group scope (1°, 2°, 3°). | Direct functionalization of the isoquinoline core with diverse alkyl fragments. | qiaosun.net |
| Hydrazide Formation | Hydrazine Hydrate | Converts the methyl ester to a carbohydrazide (B1668358) intermediate. | Synthesis of isoquinoline-bearing oxadiazole derivatives. | ambeed.com |
Advanced Biological Screening and Phenotypic Profiling
Identifying the biological activities of this compound and its derivatives relies on sophisticated screening techniques. Fragment-based drug discovery (FBDD) is one such approach, where small molecules, or "fragments," are screened for weak binding to a biological target. This compound has been identified as a fragment hit against the oncogenic protein tyrosine phosphatase SHP2, highlighting its potential as a starting point for developing more potent inhibitors.
DNA-encoded library (DEL) technology offers a powerful platform for screening massive collections of compounds. fishersci.com The use of this compound as a reactant in the photochemical synthesis of DELs demonstrates its utility in generating libraries of sufficient chemical diversity to interrogate various protein targets. fishersci.com
Metabolic profiling, or metabolomics, has also implicated this compound in various biological contexts. It was identified as one of 16 metabolites in a purified extract of the plant Datura innoxia that exhibited anti-tuberculosis activity against Mycobacterium tuberculosis. Furthermore, untargeted metabolomic studies have detected changes in the levels of this compound in association with conditions like hypertension and post-traumatic stress disorder (PTSD), suggesting its potential as a biomarker or its involvement in these disease pathways.
Integrated Computational and Experimental Approaches for Drug Design
The synergy between computational modeling and experimental validation is accelerating the drug discovery process for molecules derived from this compound. Molecular docking is a key computational tool used to predict the binding orientation and affinity of a molecule to a target protein. This method was employed to study how synthesized isoquinoline-bearing oxadiazole derivatives, which originate from this compound, inhibit the enzyme thymidine (B127349) phosphorylase. ambeed.com The docking studies helped to rationalize the structure-activity relationships (SAR) observed in the series of compounds tested.
Computational methods are also being used in a predictive capacity to guide synthetic efforts. In one notable example, a computational screen was used to predict the photophysical properties of various heterocyclic scaffolds. This screen identified an isoquinoline-based borindolizine as a promising red-emissive fluorophore. Guided by this prediction, researchers synthesized the target compound starting from this compound, and the resulting molecule's experimental emission spectrum closely matched the computationally predicted value. This work exemplifies a modern drug design workflow where computational chemistry precedes and informs experimental synthesis. Additionally, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models, which have been developed for similar heterocyclic systems, could be applied to optimize the antitumor activity of novel this compound derivatives.
Exploration of Novel Therapeutic Targets and Mechanisms of Action
Research into derivatives of this compound has uncovered several promising therapeutic targets.
Thymidine Phosphorylase (TP): A series of isoquinoline-based oxadiazole derivatives synthesized from the parent compound showed potent inhibitory activity against thymidine phosphorylase. ambeed.com This enzyme is upregulated in various cancers and is involved in tumor angiogenesis and metastasis, making it an important target for cancer therapy. ambeed.com Many of the synthesized analogs displayed significantly greater inhibitory potential than the reference drug, 7-Deazaxanthine.
Metabotropic Glutamate (B1630785) Receptor 4 (mGluR4): The this compound scaffold has been used in the development of positive allosteric modulators (PAMs) for mGluR4. This receptor is a non-dopaminergic target for normalizing brain circuitry in neurodegenerative conditions like Parkinson's disease. The research led to the identification of potent and brain-penetrant compounds, with one close analog advancing to clinical development.
SHP2 Protein Tyrosine Phosphatase: As mentioned, this compound itself was identified as a fragment binder to SHP2, an oncogenic protein involved in cell growth signaling pathways. This finding establishes SHP2 as a potential target for inhibitors developed from this scaffold.
Mycobacterium tuberculosis Targets: The identification of this compound in a plant extract with antimycobacterial properties suggests it may act on novel targets within the bacterium responsible for tuberculosis.
Table 2: Investigated Biological Targets
| Target | Therapeutic Area | Role of Compound/Derivative | Citations |
|---|---|---|---|
| Thymidine Phosphorylase (TP) | Oncology | Inhibitor | ambeed.com |
| Metabotropic Glutamate Receptor 4 (mGluR4) | Neurology (Parkinson's Disease) | Positive Allosteric Modulator (PAM) | |
| SHP2 Protein Tyrosine Phosphatase | Oncology | Fragment binder, potential inhibitor scaffold | |
| Mycobacterium tuberculosis | Infectious Disease | Potential antimycobacterial agent |
Development of this compound-Based Probes for Biological Systems
Beyond direct therapeutic applications, the this compound scaffold is a valuable starting point for creating chemical probes to study biological systems. A prime example is the computationally guided design and synthesis of a novel isoquinolyl borindolizine. Starting from this compound, researchers created a red-emissive fluorophore with a large shift between its absorption and emission wavelengths (a large Stokes shift), which is a highly desirable property for biological imaging applications. Such fluorescent probes are instrumental in visualizing cellular processes and the localization of biological molecules. The concept of developing derivatives as "chemical probes for interrogating the basic biology" of targets like SHP2 is a key direction in chemical biology.
Translational Research for Pharmaceutical and Agrochemical Applications
Translational research aims to bridge the gap between basic scientific discoveries and real-world applications. For this compound, this is most evident in the pharmaceutical sector.
The development of its derivatives as mGluR4 positive allosteric modulators for Parkinson's disease has progressed significantly, with a closely related compound, foliglurax (B1653653) (PXT002331), entering clinical development. This represents a successful translation from medicinal chemistry to potential patient treatment. Similarly, the work on potent thymidine phosphorylase inhibitors for cancer treatment demonstrates clear translational potential. ambeed.com The identification of the compound within a plant extract showing activity against Mycobacterium tuberculosis also opens avenues for developing new anti-infective drugs.
In contrast, the translational potential for agrochemical applications is not well-documented in scientific literature. While some chemical suppliers categorize the compound broadly under "agrochemicals," a specific use case is not provided. Notably, at least one manufacturer's safety data sheet explicitly advises against its use as a pesticide or biocidal product, suggesting it is intended for laboratory chemical use. fishersci.com One supplier lists the compound in the context of "pesticide residue detection," a niche analytical application rather than direct use in agriculture. Therefore, while the broader class of isoquinoline alkaloids has members with agrochemical relevance, specific, validated agrochemical applications for this compound are not currently established.
Q & A
Q. What are the standard synthetic routes for preparing methyl isoquinoline-3-carboxylate derivatives?
this compound is typically synthesized via cyclization of substituted benzamide precursors or through palladium-catalyzed annulation processes. For example, intermediate II (isoquinoline-3-carbohydrazide) is formed by refluxing this compound with hydrazine hydrate in methanol for 6 hours, followed by recrystallization to enhance purity . Alternative methods involve formyl intermediates generated from N-acetyl-phenylalanine derivatives, which undergo cyclization and dehydrogenation to yield the target compound .
Q. What spectroscopic techniques are critical for structural characterization of this compound derivatives?
Key techniques include:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., δ 8.98 ppm for aromatic protons, δ 167.6 ppm for carbonyl carbons) .
- IR spectroscopy : Identifies functional groups (e.g., 1714 cm⁻¹ for ester carbonyl stretches) .
- Mass spectrometry (EIMS/HRMS) : Confirms molecular weight and fragmentation patterns (e.g., m/z 467 [M⁺] for a substituted derivative) .
Q. How are impurities removed during synthesis?
Column chromatography using solvent gradients (e.g., PE/EtOAc 9:1 or 99:1) is commonly employed for purification . Thin-layer chromatography (TLC) with UV visualization ensures intermediate purity during synthesis .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound derivatives?
- Catalyst screening : Palladium catalysts improve cyclization efficiency in annulation reactions .
- Solvent selection : Polar aprotic solvents like DMF enhance reaction rates for substitutions .
- Temperature control : Reflux conditions (e.g., 6 hours in methanol) balance reactivity and side-product formation .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Assay standardization : Verify cytotoxicity or enzyme inhibition protocols (e.g., thymidine phosphorylase assays) to ensure reproducibility .
- Structural benchmarking : Compare substituent effects (e.g., electron-withdrawing groups at position 7 alter bioactivity) .
- Computational modeling : Use docking studies to rationalize activity differences (e.g., interactions with DNA topoisomerase I) .
Q. How do substituents at the 1-, 4-, and 7-positions influence the compound’s reactivity and bioactivity?
- Position 1 : Cyclohexyl or aryl groups enhance steric bulk, affecting solubility and enzyme binding .
- Position 4 : Methoxy or trifluoromethyl groups modulate electronic properties, impacting anticancer activity .
- Position 7 : Fluorine substituents improve metabolic stability and bioavailability .
Q. What mechanistic insights explain unexpected byproducts during cyclization?
- Intermediate trapping : Use low-temperature NMR to detect transient species like 2-benzopyrilium salts .
- Kinetic studies : Vary reaction time and temperature to identify pathways leading to dehydrogenation vs. over-oxidation .
Methodological Challenges and Solutions
Q. How to address low solubility of this compound derivatives in biological assays?
- Prodrug design : Introduce hydrolyzable esters (e.g., ethyl or isobutyl groups) to improve aqueous solubility .
- Co-solvent systems : Use DMSO/PBS mixtures (≤1% v/v) to maintain compound stability while enhancing dissolution .
Q. What analytical workflows validate synthetic intermediates with complex NMR spectra?
Q. How to design structure-activity relationship (SAR) studies for anticancer derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
